4-(1-phenyl-1H-pyrazol-5-yl)pyridine
Description
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Properties
CAS No. |
1269292-42-3 |
|---|---|
Molecular Formula |
C14H11N3 |
Molecular Weight |
221.263 |
IUPAC Name |
4-(2-phenylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C14H11N3/c1-2-4-13(5-3-1)17-14(8-11-16-17)12-6-9-15-10-7-12/h1-11H |
InChI Key |
SKUKESQGNMRTPD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=NC=C3 |
Synonyms |
4-(1-phenyl-1H-pyrazol-5-yl)pyridine |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(1-phenyl-1H-pyrazol-5-yl)pyridine. This molecule holds significant interest for researchers in medicinal chemistry and materials science due to its unique structural combination of a pyridine and a phenyl-substituted pyrazole moiety. This guide outlines a plausible synthetic route, detailed experimental protocols, and predicted characterization data based on analogous compounds found in the scientific literature.
Synthetic Strategy
The proposed synthesis of this compound is based on a well-established method for pyrazole formation: the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. In this case, the strategy involves a two-step process commencing with the synthesis of an α,β-unsaturated ketone, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, which serves as a key intermediate. This intermediate is then cyclized with phenylhydrazine to yield the target compound. This approach offers a straightforward and efficient route to the desired molecular scaffold.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally similar compounds.
Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
-
To a solution of 4-acetylpyridine (1.0 eq) in an appropriate solvent (e.g., toluene), add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product may be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Synthesis of this compound
-
Dissolve the crude (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 eq) in ethanol.
-
To this solution, add phenylhydrazine (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent by rotary evaporation.
-
The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization Data
As no experimentally determined data for this compound is currently available in the cited literature, the following data is predicted based on the analysis of structurally related compounds.
Physical and Spectroscopic Data (Predicted)
| Parameter | Predicted Value |
| Physical State | Solid |
| Melting Point | Not available |
| Molecular Formula | C₁₄H₁₁N₃ |
| Molecular Weight | 221.26 g/mol |
| Yield | 60-70% (estimated) |
| ¹H NMR (CDCl₃) | See Table 2 for predicted chemical shifts |
| ¹³C NMR (CDCl₃) | See Table 3 for predicted chemical shifts |
| Mass Spec (ESI) | m/z 222.10 [M+H]⁺ |
Predicted ¹H NMR Spectral Data
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | d | 2H | Pyridine H-2, H-6 |
| ~7.7 | d | 1H | Pyrazole H-4 |
| ~7.5 - 7.3 | m | 5H | Phenyl-H |
| ~7.2 | d | 2H | Pyridine H-3, H-5 |
| ~6.5 | d | 1H | Pyrazole H-3 |
Predicted ¹³C NMR Spectral Data
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150.5 | Pyridine C-2, C-6 |
| ~148.0 | Pyrazole C-5 |
| ~142.0 | Pyrazole C-3 |
| ~139.5 | Phenyl C-1 (ipso) |
| ~138.0 | Pyridine C-4 |
| ~129.5 | Phenyl C-3, C-5 |
| ~128.0 | Phenyl C-4 |
| ~125.0 | Phenyl C-2, C-6 |
| ~121.0 | Pyridine C-3, C-5 |
| ~108.0 | Pyrazole C-4 |
Logical Relationships in Characterization
The structural elucidation of this compound relies on the combined interpretation of various spectroscopic techniques.
Caption: Logical workflow for structural elucidation.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of this compound. While the presented experimental data is predictive, it is based on well-established synthetic methodologies and spectroscopic data from closely related analogs. This information is intended to serve as a valuable starting point for researchers aiming to synthesize and explore the properties and potential applications of this novel compound. Further experimental validation is recommended to confirm the proposed protocols and characterization data.
The Physicochemical Landscape of Novel Pyrazole-Pyridine Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their unique arrangement of nitrogen atoms and aromatic character imparts favorable physicochemical properties, making them attractive candidates for drug development. This technical guide provides an in-depth overview of the core physicochemical properties of novel pyrazole-pyridine compounds, detailed experimental protocols for their characterization, and a visual representation of their potential role in modulating key signaling pathways. Understanding these properties is crucial for optimizing lead compounds and predicting their pharmacokinetic behavior, ultimately accelerating the drug discovery process.
Quantitative Physicochemical Data
The following table summarizes key physicochemical properties for a representative series of novel pyrazole-pyridine derivatives. These values are illustrative and representative of typical ranges observed for this class of compounds.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP | Aqueous Solubility (µg/mL) |
| PP-001 | C₁₅H₁₂N₄O | 276.28 | 188-191 | 4.8 | 2.5 | 50 |
| PP-002 | C₁₆H₁₄N₄O | 290.31 | 195-198 | 5.1 | 2.8 | 35 |
| PP-003 | C₁₅H₁₁ClN₄O | 310.73 | 205-208 | 4.5 | 3.1 | 15 |
| PP-004 | C₁₅H₁₁FN₄O | 294.27 | 201-204 | 4.6 | 2.7 | 40 |
| PP-005 | C₁₇H₁₆N₄O₂ | 320.34 | 212-215 | 5.3 | 2.2 | 75 |
Experimental Protocols
Detailed methodologies for the synthesis and physicochemical characterization of novel pyrazole-pyridine compounds are essential for reproducible research and development.
Synthesis of a Representative Pyrazolo[3,4-b]pyridine Derivative
This protocol describes a general method for the synthesis of a 1,4-disubstituted-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.
Materials:
-
Substituted 5-aminopyrazole
-
Appropriate α,β-unsaturated ketone
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
n-hexane
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the α,β-unsaturated ketone (1.0 mmol) in DMF (2 mL), add a solution of the 5-aminopyrazole (1.0 mmol) in EtOH (2 mL) at room temperature.
-
Degas the reaction mixture by bubbling nitrogen through it for 10 minutes.
-
Add ZrCl₄ (0.3 mmol) to the reaction mixture.
-
Stir the mixture vigorously at 95 °C for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent to yield the pure pyrazolo[3,4-b]pyridine derivative.[1]
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., Gallenkamp MFB-595)
-
Capillary tubes
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Finely powder a small amount of the dry, purified compound.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.[1]
Determination of pKa by Potentiometric Titration
Apparatus:
-
Potentiometer with a combined pH electrode
-
Burette
-
Stirrer
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Deionized water
Procedure:
-
Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Accurately weigh approximately 5-10 mg of the pyrazole-pyridine compound and dissolve it in a known volume of deionized water (e.g., 50 mL). If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used, and the apparent pKa will be determined.
-
If the compound is expected to be acidic, titrate the solution with the standardized 0.1 M NaOH solution. If it is expected to be basic, titrate with the standardized 0.1 M HCl solution.
-
Add the titrant in small increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve.
Determination of logP by the Shake-Flask Method
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Buffer solution (pH 7.4)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the pyrazole-pyridine compound in a suitable solvent.
-
Add a known amount of the stock solution to a flask containing equal volumes of n-octanol and water (or buffer for logD).
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
-
Allow the two phases to separate by standing or by centrifugation.
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Determination of Aqueous Solubility by Turbidimetric Method
Apparatus:
-
96-well microplate
-
Plate reader with turbidity measurement capability
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of the pyrazole-pyridine compound in DMSO at a high concentration (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to PBS to create a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for equilibration.
-
Measure the turbidity (optical density) of each well at a specific wavelength (e.g., 650 nm) using a plate reader.
-
The aqueous solubility is the concentration at which the turbidity begins to increase significantly, indicating the precipitation of the compound.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by pyrazole-pyridine compounds and the experimental workflow for their physicochemical characterization.
References
Determining the Crystal Structure of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure determination of pyrazole-containing compounds, with a specific focus on 4-(1-phenyl-1H-pyrazol-5-yl)pyridine. While crystallographic data for the exact title compound is not publicly available, this guide utilizes data from the closely related analogue, 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine, to illustrate the core principles and experimental procedures. This document is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and drug development.
Introduction to Phenylpyrazole Derivatives
Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The spatial arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. The title compound, this compound, and its analogues are of particular interest for their potential as kinase inhibitors and for other biological applications.
Crystallographic Data Analysis
The determination of a crystal structure through single-crystal X-ray diffraction provides precise information about the molecular geometry, intermolecular interactions, and packing of molecules in the solid state. As a proxy for this compound, the crystallographic data for 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine is presented below. This data offers insights into the expected structural features of the target compound.
Table 1: Crystal Data and Structure Refinement for 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine.[1]
| Parameter | Value |
| Empirical Formula | C₂₀H₁₅N₃ |
| Formula Weight | 297.36 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.5700(6) Å |
| b | 12.2810(13) Å |
| c | 12.1750(13) Å |
| α | 90° |
| β | 94.429(7)° |
| γ | 90° |
| Volume | 1572.0(2) ų |
| Z | 4 |
| Density (calculated) | 1.256 Mg/m³ |
| Absorption Coefficient | 0.077 mm⁻¹ |
| F(000) | 624 |
| Data Collection | |
| Diffractometer | Bruker APEX-II CCD |
| Theta range for data collection | 2.15 to 25.00° |
| Index ranges | -12<=h<=12, -14<=k<=14, -14<=l<=14 |
| Reflections collected | 11234 |
| Independent reflections | 2758 [R(int) = 0.0345] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2758 / 0 / 209 |
| Goodness-of-fit on F² | 1.043 |
| Final R indices [I>2sigma(I)] | R1 = 0.0469, wR2 = 0.1198 |
| R indices (all data) | R1 = 0.0611, wR2 = 0.1312 |
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystal structure.
Synthesis and Crystallization
The synthesis of this compound would typically involve the condensation of a 1,3-dicarbonyl compound with phenylhydrazine, followed by further functionalization to introduce the pyridine moiety.
General Crystallization Procedure:
-
Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents for crystallization of organic molecules include ethanol, methanol, acetone, and ethyl acetate.
-
Dissolution: The synthesized compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.
-
Slow Cooling/Evaporation: The solution is allowed to cool slowly to room temperature. Alternatively, slow evaporation of the solvent at a constant temperature can be employed. These slow processes encourage the formation of large, well-ordered single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully separated from the mother liquor.
Single-Crystal X-ray Diffraction
This non-destructive analytical technique provides detailed information about the internal lattice of a crystal.
Detailed Experimental Workflow:
-
Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam. A modern diffractometer, such as a Bruker APEX-II CCD, is commonly used. The diffractometer rotates the crystal through a series of angles, and the diffraction pattern is recorded on a detector.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities of the reflections are integrated, and a file containing the Miller indices (h,k,l) and the corresponding intensities for each reflection is generated.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. Software packages like SHELXS are typically used for this step.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. SHELXL is a commonly used program for structure refinement.
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.
Potential Biological Signaling Pathway
Phenylpyrazole derivatives have been investigated for their role as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and differentiation. A hypothetical signaling pathway that could be targeted by a this compound-based inhibitor is depicted below.
Conclusion
The determination of the crystal structure of novel compounds like this compound is a cornerstone of modern drug discovery. The detailed atomic-level information obtained from single-crystal X-ray diffraction is invaluable for understanding the conformational properties, intermolecular interactions, and ultimately, the biological activity of a molecule. While the specific crystallographic data for the title compound remains to be reported, the methodologies and data from closely related structures provide a robust framework for future investigations. This guide serves as a practical resource for researchers aiming to elucidate the crystal structures of new chemical entities and leverage this knowledge for the development of next-generation therapeutics.
An Exploratory Screening of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine for Potential Biological Activities: A Technical Guide
Abstract
This technical guide details the exploratory screening of the novel heterocyclic compound, 4-(1-phenyl-1H-pyrazol-5-yl)pyridine, for a range of biological activities. Recognizing the therapeutic potential of pyrazole and pyridine scaffolds, this investigation focuses on the preliminary assessment of its anticancer, anti-inflammatory, and antimicrobial properties. This document provides a comprehensive overview of the experimental protocols employed, presents the collated biological data, and visualizes the potential mechanistic pathways. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
The fusion of pyrazole and pyridine rings in a single molecular entity presents a compelling scaffold for drug discovery. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Similarly, the pyridine moiety is a common feature in numerous approved drugs. The compound this compound combines these two privileged heterocycles, suggesting a potential for multifaceted biological effects. This guide outlines a systematic, exploratory screening approach to elucidate the therapeutic potential of this specific molecule.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for analogous compounds. The general approach involves the condensation of a substituted chalcone with phenylhydrazine.
Proposed Synthetic Scheme:
A mixture of 1-(pyridin-4-yl)ethan-1-one and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated to produce (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. This intermediate is then reacted with phenylhydrazine in a suitable solvent, such as ethanol, under reflux conditions. The cyclization reaction yields the target compound, this compound. Purification can be achieved through column chromatography.
Exploratory Biological Screening
The initial biological evaluation of this compound was designed to cover three key therapeutic areas: oncology, inflammation, and infectious diseases. The following sections detail the experimental protocols and present the findings from these preliminary screens.
Anticancer Activity
The antiproliferative potential of this compound was assessed against a panel of human cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1]
-
Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[2]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
| Cell Line | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Data to be determined | Known Value |
| A549 | Data to be determined | Known Value |
| HCT116 | Data to be determined | Known Value |
| Table 1: Anticipated results of the MTT assay for this compound against various cancer cell lines. |
Anti-inflammatory Activity
The anti-inflammatory potential was investigated by assessing the compound's ability to inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for 1 hour before stimulation with LPS (1 µg/mL).
-
Incubation: The cells are incubated for 24 hours to allow for NO production.
-
Nitrite Measurement (Griess Assay): 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent.[3][4] The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated, untreated cells.
-
Enzyme and Inhibitor Preparation: Recombinant human COX-2 enzyme is used. The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.[5]
-
Reaction Initiation: The assay is performed in a 96-well plate. The reaction mixture contains the COX-2 enzyme, a heme cofactor, and the test compound or a known inhibitor (e.g., celecoxib). The reaction is initiated by the addition of arachidonic acid.[5][6]
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a commercially available ELISA kit following the manufacturer's instructions.[7]
-
Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
| Assay | IC50 (µM) of this compound | Positive Control (e.g., L-NAME/Celecoxib) IC50 (µM) |
| Nitric Oxide Production | Data to be determined | Known Value |
| COX-2 Inhibition (PGE2) | Data to be determined | Known Value |
| Table 2: Anticipated results of anti-inflammatory assays for this compound. |
Antimicrobial Activity
The antimicrobial activity was evaluated against a panel of pathogenic bacteria and fungi using the disc diffusion method to determine the zone of inhibition, followed by the determination of the Minimum Inhibitory Concentration (MIC).
-
Microorganism Culture: Strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) are cultured in appropriate broth.
-
Inoculum Preparation: The microbial cultures are adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Agar Plate Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates is evenly inoculated with the microbial suspension.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface. Standard antibiotic and antifungal discs serve as positive controls.
-
Incubation: The plates are incubated at 37°C for 24 hours (bacteria) or 25-28°C for 48 hours (fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
-
MIC Determination: A broth microdilution method is used to determine the MIC. Serial dilutions of the compound are prepared in a 96-well plate, and a standardized microbial suspension is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth after incubation.
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus | Data to be determined | Data to be determined | Known Value |
| E. coli | Data to be determined | Data to be determined | Known Value |
| C. albicans | Data to be determined | Data to be determined | Known Value |
| Table 3: Anticipated results of antimicrobial screening for this compound. |
Potential Signaling Pathways and Mechanisms of Action
Based on the known biological activities of pyrazole-containing compounds, several signaling pathways are of interest for further investigation into the mechanism of action of this compound.
Kinase Inhibition and Anticancer Effects
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are key targets.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 4. academic.oup.com [academic.oup.com]
- 5. assaygenie.com [assaygenie.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Insights into 4-(1-Phenyl-1H-pyrazol-5-yl)pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and synthetic methodologies for derivatives of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of comprehensive public data for a wide range of these specific derivatives, this document focuses on a well-characterized example, 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine, and supplements this with data from closely related analogues to provide a foundational understanding for researchers in this field.
Core Structure and Synthesis
The fundamental structure consists of a pyridine ring attached to the 5-position of a 1-phenyl-1H-pyrazole ring. The synthesis of these compounds generally involves the condensation of a chalcone precursor with phenylhydrazine.
A representative synthetic pathway is that of 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine, which is synthesized from (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one and phenylhydrazine.
Caption: Synthetic workflow for 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine.
Experimental Protocol: Synthesis of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine[1]
A mixture of (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one (2 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) in acetonitrile (30 ml) is refluxed for 4 hours.[1] Following the reaction, the solvent is completely distilled off. The residue is then poured into water and extracted with dichloromethane. The organic layer is dried using anhydrous sodium sulphate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography using a hexane:ethyl acetate solvent system to yield the final product as a yellow solid.[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the specific ¹H and ¹³C NMR data for 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine were not detailed in the primary literature, the following tables provide representative data for related pyrazolopyridine and diphenylpyrazole structures to infer expected chemical shifts.
Table 1: Representative ¹H NMR Spectroscopic Data for Related Pyrazole Derivatives
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Solvent |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one[2] | o-Ph | 8.00–7.98 | m | - | CDCl₃ |
| p-Ph | 7.60–7.57 | m | - | CDCl₃ | |
| m-Ph | 7.48–7.44 | m | - | CDCl₃ | |
| Pyrazole H-4 | 7.65–7.64 | m | - | CDCl₃ | |
| Pyrazole H-5 | 7.54–7.53 | m | - | CDCl₃ | |
| Pyrazole H-3 | 6.28–6.26 | m | - | CDCl₃ | |
| 2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)pyridine-3,5-dicarbonitrile[3] | Pyrazole H | 8.28 | s | - | DMSO-d₆ |
| Aromatic H | 7.84–7.41 | m | - | DMSO-d₆ | |
| NH₂ | 5.41 | br s | - | DMSO-d₆ |
Table 2: Representative ¹³C NMR Spectroscopic Data for Related Pyrazole Derivatives
| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Solvent |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one[2] | C=O | 194.7 | CDCl₃ |
| Pyrazole C-4 | 140.3 (2C) | CDCl₃ | |
| Phenyl C (ipso) | 135.9 | CDCl₃ | |
| Phenyl CH | 133.7, 129.1 (2C), 128.7 (2C), 128.2 (2C) | CDCl₃ | |
| Pyrazole C-5 | 106.6 (2C) | CDCl₃ | |
| 2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)pyridine-3,5-dicarbonitrile[3] | Aromatic/Heteroaromatic C | 159.61, 152.12, 139.73, 136.18, 132.46, 130.38, 130.21, 129.97, 129.72, 129.59, 129.18, 128.17, 127.92, 127.48, 120.17 | DMSO-d₆ |
| CN | 114.25 | DMSO-d₆ | |
| Aromatic/Heteroaromatic C | 88.61, 87.00 | DMSO-d₆ |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying key functional groups. For pyrazole-pyridine systems, characteristic peaks include C=N, C=C, and C-H stretching and bending vibrations.
Table 3: Representative FT-IR Spectroscopic Data for Related Pyrazole Derivatives
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one[2] | 1663 | C=O stretching |
| 1615, 1570 | C=N, C=C stretching | |
| 2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)pyridine-3,5-dicarbonitrile[3] | 3432, 3367, 3311 | NH₂ stretching |
| 3052 | Aromatic C-H stretching | |
| 2218 | CN stretching | |
| 1626 | C=N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds.
Table 4: Mass Spectrometry Data for a Related Diphenylpyrazole
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| 1,3-Diphenyl-1H-pyrazole | GC-MS (EI) | 220 |
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound derivatives are not extensively documented, pyrazole-containing compounds are known to interact with various biological targets. The general workflow for investigating such interactions is depicted below.
Caption: A generalized workflow for the biological screening of novel compounds.
Conclusion
This technical guide provides a foundational overview of the synthesis and spectroscopic characteristics of this compound derivatives, with a specific focus on the 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine analogue. While a comprehensive dataset for a broad range of derivatives remains to be fully elucidated in publicly accessible literature, the provided information on synthetic protocols and comparative spectral data from related structures offers a valuable starting point for researchers. Further investigation is warranted to expand the spectroscopic library for this class of compounds to facilitate their development in various scientific and medicinal applications.
References
Phenyl-Pyrazolyl-Pyridine Scaffolds: A Technical Guide to their Discovery, Synthesis, and Application in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenyl-pyrazolyl-pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the discovery and synthetic history of this important scaffold, with a focus on its application as an inhibitor of key signaling kinases such as p38 mitogen-activated protein kinase (MAPK) and Src kinase. This document details the seminal discoveries, key synthetic methodologies, structure-activity relationships (SAR), and relevant experimental protocols to serve as a comprehensive resource for researchers in the field of drug discovery.
Discovery as Kinase Inhibitors
The journey of phenyl-pyrazolyl-pyridine scaffolds as kinase inhibitors is rooted in the broader effort to develop small molecules that can modulate the activity of kinases, a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
A significant breakthrough in the field was the identification of pyrazolo[1,5-a]pyridines as potent inhibitors of p38 MAP kinase.[1][2] The initial discovery of 2-(4-fluorophenyl)-3-(4-pyridinyl)pyrazolo[1,5-a]pyridine demonstrated anti-TNF-α properties both in vitro and in vivo.[2] This led to the design and synthesis of a series of pyrazolo[1,5-a]pyridine derivatives with the aim of improving their metabolic stability and in vivo pharmacokinetic profiles.[1] This early work established the potential of the pyrazolopyridine core as a valuable pharmacophore for targeting p38 MAPK.
Further research has expanded the utility of this scaffold to other kinase targets, including Src family kinases, by modifying the substitution patterns on the phenyl, pyrazolyl, and pyridine rings. The versatility of this scaffold allows for the fine-tuning of inhibitory activity and selectivity against a range of kinases.
Synthetic History and Methodologies
The synthesis of phenyl-pyrazolyl-pyridine scaffolds has evolved to allow for the efficient and versatile production of a wide array of derivatives. The general strategy involves the construction of the core pyrazolopyridine ring system followed by the introduction of the phenyl and other substituents, often via cross-coupling reactions.
Synthesis of the Pyrazolo[1,5-a]pyridine Core
A common and convergent method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the regioselective [3 + 2] cycloaddition of N-aminopyridinium salts with alkynes.[3] This approach allows for the introduction of substituents on both the pyrazole and pyridine portions of the scaffold.
Suzuki-Miyaura Cross-Coupling for Phenyl-Pyridine Linkage
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of phenyl-pyrazolyl-pyridine scaffolds, enabling the crucial carbon-carbon bond formation between the pyridine and phenyl rings. This palladium-catalyzed reaction typically involves the coupling of a halogenated pyridine derivative with a phenylboronic acid or its ester.
Below is a general multi-step synthetic workflow for a representative N-phenyl-4-(1H-pyrazol-4-yl)pyridin-2-amine scaffold.
General synthetic workflow for phenyl-pyrazolyl-pyridine scaffolds.
Structure-Activity Relationship (SAR)
The biological activity of phenyl-pyrazolyl-pyridine scaffolds is highly dependent on the nature and position of substituents on the three constituent rings. Extensive SAR studies have been conducted to optimize potency and selectivity for various kinase targets.
p38 MAPK Inhibitors
For p38 MAPK inhibition, the following general SAR trends have been observed for pyrazolo[1,5-a]pyridine derivatives:
-
Pyridine Ring: Substitution at the 3-position of the pyrazolo[1,5-a]pyridine core with a 4-pyridyl group is often crucial for potent p38 inhibition.
-
Phenyl Ring: The substitution pattern on the phenyl ring at the 2-position of the scaffold significantly influences activity and pharmacokinetic properties. Electron-withdrawing groups, such as fluorine, are often well-tolerated.
-
Pyrazolopyridine Core: Modifications to the core structure can impact metabolic stability. For instance, the introduction of electron-rich groups can influence in vivo clearance rates.[2]
| Compound | R1 | R2 | p38α IC50 (nM) | Reference |
| 1 | 4-Fluorophenyl | H | 50 | [1] |
| 2 | 4-Fluorophenyl | 6-Methyl | 30 | [1] |
| 3 | 4-Fluorophenyl | 6-Methoxy | 25 | [1] |
| 4 | 2,4-Difluorophenyl | H | 40 | [1] |
| 5 | 2,4-Difluorophenyl | 6-Methyl | 20 | [1] |
Signaling Pathway Interactions
Phenyl-pyrazolyl-pyridine inhibitors primarily exert their effects by targeting key kinases within cellular signaling cascades. The p38 MAPK and Src kinase pathways are two of the most well-characterized targets.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical regulator of inflammatory responses.[4][5][6] It is activated by cellular stresses and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β. Phenyl-pyrazolyl-pyridine inhibitors, by binding to the ATP-binding site of p38α, block its kinase activity and prevent the phosphorylation of downstream substrates, thereby attenuating the inflammatory cascade.
Inhibition of the p38 MAPK signaling pathway.
Src Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases involved in a multitude of cellular processes, including cell growth, proliferation, and migration. Aberrant Src activity is frequently observed in various cancers. Phenyl-pyrazolyl-pyridine inhibitors can be designed to target the ATP-binding pocket of Src, preventing the phosphorylation of its substrates and disrupting downstream signaling pathways that contribute to cancer progression.
Inhibition of the Src kinase signaling pathway.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridines
Step 1: Synthesis of 1-aminopyridinium iodide. To a solution of pyridine in dichloromethane is added O-(diphenylphosphinyl)hydroxylamine at 0 °C. The reaction mixture is stirred at room temperature overnight. The resulting precipitate is filtered and washed with dichloromethane to afford 1-aminopyridinium iodide.
Step 2: Synthesis of 2-Aryl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine. A mixture of 1-aminopyridinium iodide, the corresponding aryl-pyridin-4-yl-acetylene, and potassium carbonate in dimethylformamide is heated at 120 °C for 12 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and purified by column chromatography to yield the desired product.[3]
General Procedure for Suzuki-Miyaura Cross-Coupling
To a solution of the halogenated pyrazolopyridine derivative in a mixture of toluene, ethanol, and water is added the corresponding phenylboronic acid, sodium carbonate, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). The reaction mixture is heated at reflux for 12 hours under an inert atmosphere. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.[7]
In Vitro p38α MAPK Kinase Assay Protocol
This protocol is adapted from a standard in vitro kinase assay to determine the inhibitory activity of test compounds against p38α MAPK.[8][9][10][11]
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATF-2 (or other suitable substrate)
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase assay buffer to the wells of a 96-well plate.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the p38α MAPK enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (ATF-2).
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The phenyl-pyrazolyl-pyridine scaffold represents a highly successful and versatile platform for the development of kinase inhibitors. Its synthetic tractability, coupled with the ability to modulate its biological activity through targeted substitutions, has led to the discovery of potent inhibitors for key therapeutic targets like p38 MAPK and Src kinase. This technical guide provides a foundational understanding of the discovery, synthesis, and biological evaluation of this important class of compounds, serving as a valuable resource for the continued development of novel kinase-targeted therapies.
References
- 1. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. p38 kinase activity assay [bio-protocol.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. promega.com [promega.com]
Preliminary Investigation of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine as a Kinase Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and received FDA approval. The fusion of a pyrazole ring with a pyridine moiety, as seen in 4-(1-phenyl-1H-pyrazol-5-yl)pyridine, presents a compelling structural motif for the development of novel anti-cancer therapeutics. As purine bioisosteres, pyrazolopyridines are well-suited to target the ATP-binding pocket of kinases, acting as effective hinge-binding cores. This technical guide provides a preliminary investigation into the potential of this compound as a kinase inhibitor. Due to the limited publicly available data on this specific molecule, this document synthesizes information from closely related pyrazole and pyrazolopyridine analogs to project its likely biological activity, potential kinase targets, and relevant experimental methodologies. The structure-activity relationships of similar compounds suggest that this compound holds promise as a multi-targeted kinase inhibitor, warranting further investigation.
Introduction
Protein kinases are critical regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole ring is a key pharmacophore in a multitude of approved and investigational kinase inhibitors.[2] The combination of a pyrazole and a pyridine ring in the pyrazolopyridine scaffold has been shown to be a versatile platform for the development of potent and selective kinase inhibitors.[3] These compounds can effectively compete with ATP in the kinase active site.[3] This document explores the potential of the specific, yet under-characterized molecule, this compound, as a kinase inhibitor by examining the established activities of its structural analogs.
Predicted Kinase Inhibitory Profile
While direct kinase inhibition data for this compound is not available in the public domain, the inhibitory activities of structurally similar pyrazolopyridine and triarylpyrazole derivatives provide a strong indication of its potential targets. Based on published data for analogous compounds, this compound is predicted to exhibit inhibitory activity against a range of serine/threonine and tyrosine kinases.
Data Presentation: Representative Kinase Inhibition Data of Analogous Compounds
The following table summarizes the kinase inhibitory data for representative pyrazole-based compounds, offering a potential, albeit speculative, profile for this compound.
| Compound ID/Reference | Kinase Target | IC50 (nM) | Assay Type |
| Compound 7a [4] | Aurora-A | 212 | Biochemical |
| Aurora-B | 461 | Biochemical | |
| Compound 14d [4] | Aurora-A | 35 | Biochemical |
| Aurora-B | 75 | Biochemical | |
| Compound 6 [5] | AKT1 | >10,000 (94% inhibition at 100 µM) | Radiometric |
| AKT2 | >10,000 (94% inhibition at 100 µM) | Radiometric | |
| BRAF V600E | >10,000 (95% inhibition at 100 µM) | ADP-Glo | |
| EGFR | >10,000 (99% inhibition at 100 µM) | Radiometric | |
| p38α | >10,000 (96% inhibition at 100 µM) | Radiometric | |
| PDGFRβ | >10,000 (96% inhibition at 100 µM) | Radiometric | |
| Afuresertib (GSK2110183) [6] | Akt1 | Ki = 0.08 | Biochemical |
| Compound 2 (Afuresertib analog) [6] | Akt1 | 1.3 | Biochemical |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the preliminary investigation of this compound as a kinase inhibitor. These protocols are based on standard methods reported for analogous compounds.[1][5]
General Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (this compound) at various concentrations in a kinase buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of the compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HePG-2, MCF-7, PC-3, A-549, HCT-116) in a 96-well plate and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Proposed Kinase Inhibition Workflow
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel kinase inhibitor.
References
- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted 4-(1-Phenyl-1H-Pyrazol-5-yl)Pyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of substituted 4-(1-phenyl-1H-pyrazol-5-yl)pyridine analogs, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document outlines key synthetic strategies, presents quantitative biological data for selected analogs, and illustrates the relevant biological signaling pathways.
Core Synthetic Strategies
The synthesis of this compound analogs can be broadly approached through two primary retrosynthetic disconnections: formation of the pyridine ring onto a pre-existing pyrazole core, or construction of the pyrazole ring on a pyridine scaffold. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
A prevalent and versatile method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine to form the pyrazole ring, followed by subsequent reactions to construct the pyridine ring. Another common approach is the Suzuki or Stille coupling of a pyrazolyl-boronic acid/ester or a stannane with a functionalized pyridine.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of the target analogs, starting from readily available precursors.
Caption: Generalized synthetic strategies for this compound analogs.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of these analogs. Below are representative protocols for key transformations.
Protocol 1: Synthesis of a 1-Phenyl-1H-Pyrazole Intermediate
This protocol describes a general method for the synthesis of a 1,3-disubstituted pyrazole, a common precursor.
Reaction: Condensation of a substituted 1,3-diketone with a phenylhydrazine.
Reagents and Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Substituted phenylhydrazine hydrochloride (1.1 eq)
-
Ethanol or acetic acid
-
Sodium acetate (optional, 1.5 eq)
Procedure:
-
Dissolve the substituted 1,3-diketone in ethanol or glacial acetic acid.
-
Add the substituted phenylhydrazine hydrochloride (and sodium acetate if using a salt).
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of a 4-(Pyrazol-yl)Pyridine via Suzuki Coupling
This protocol outlines the palladium-catalyzed cross-coupling of a pyrazolyl boronic ester with a halopyridine.
Reagents and Materials:
-
Substituted 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) (1.0 eq)
-
1-Phenyl-1H-pyrazol-5-yl)boronic acid pinacol ester (1.2 eq)
-
Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq)
-
Aqueous sodium carbonate (2 M solution, 2.0 eq) or cesium carbonate
-
Dioxane or DMF
-
Nitrogen atmosphere
Procedure:
-
To a degassed solution of the substituted 4-halopyridine and the pyrazolyl boronic acid pinacol ester in dioxane or DMF, add the palladium catalyst.
-
Add the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Presentation
The substituted this compound scaffold has been identified as a privileged structure for the development of kinase inhibitors. The following tables summarize the in vitro biological activity of representative analogs against several important kinase targets.
| Table 1: JNK3 Inhibitory Activity of 4-(Pyrazol-3-yl)-pyridine Analogs | ||||
| Compound ID | R¹ (on Pyrazole N) | R² (on Pyridine) | R³ (on Pyrazole C) | JNK3 IC₅₀ (µM) |
| 1 | H | H | H | 0.63 |
| 2 | CH₃ | H | H | 0.25 |
| 3 | H | 2-Cl | H | 0.18 |
| 4 | CH₃ | 2-Cl | H | 0.09 |
| 5 | H | H | 4-F-Ph | 0.05 |
Data extracted from a study on JNK inhibitors.
| Table 2: PIM-1 Kinase Inhibitory Activity and Cytotoxicity of Pyrazolyl Pyridine Conjugates | ||
| Compound ID | PIM-1 Kinase IC₅₀ (nM) | Cytotoxicity (HepG2) IC₅₀ (µM) |
| 9 | 20.4 | 0.18 |
| Staurosporine (control) | 16.7 | Not Reported |
Data from a study on pyrazolyl pyridine conjugates as anticancer agents.[1]
| Table 3: TGF-β Type I Receptor (ALK5) Inhibitory Activity of 4-(Quinoxalin-6-yl) Pyrazole Analogs | ||
| Compound ID | Substitution on Pyrazole | ALK5 IC₅₀ (µM) |
| 19b | 3-(4-methylthiazol-2-yl) | 0.28 |
| LY-2157299 (control) | - | Not Reported |
Data from a study on TGF-β type I receptor kinase inhibitors.[2]
Signaling Pathway Visualizations
Understanding the mechanism of action of these compounds requires knowledge of the signaling pathways they modulate. The following diagrams illustrate the key signaling cascades for JNK, PIM-1, and TGF-β.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.
Caption: Simplified JNK signaling pathway and the point of inhibition.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating various downstream targets.
Caption: PIM-1 kinase signaling pathway and its inhibition.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is integral to many cellular processes, including cell growth, differentiation, and apoptosis.
Caption: TGF-β/SMAD signaling pathway and inhibition of ALK5.
References
Tautomerism in Pyrazole-Containing Heterocycles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of pharmaceuticals. A critical, yet often complex, aspect of pyrazole chemistry is the phenomenon of annular prototropic tautomerism. This refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two distinct tautomeric forms.[1] The position of this equilibrium can significantly impact the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and overall shape. Consequently, understanding and controlling pyrazole tautomerism is paramount in drug design and development, as it directly influences molecular recognition, binding affinity to biological targets, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of tautomerism in pyrazole-containing heterocycles. It delves into the factors governing tautomeric preference, outlines key experimental and computational techniques for its investigation, and presents quantitative data to aid in the rational design of pyrazole-based therapeutic agents.
The Core of Pyrazole Tautomerism: A Dynamic Equilibrium
The tautomerism in N-unsubstituted pyrazoles involves the exchange of a proton between the two ring nitrogen atoms, N1 and N2. For a pyrazole with a substituent at the 3(5)-position, this results in two different tautomers: the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole. This dynamic equilibrium is influenced by a delicate interplay of various internal and external factors.[1]
Caption: Annular prototropic tautomerism in a 3(5)-substituted pyrazole.
Factors Influencing Tautomeric Equilibrium
The preference for one tautomer over the other is not arbitrary; it is dictated by a range of factors that can be broadly categorized as substituent effects, solvent effects, and temperature.
Substituent Effects
The electronic nature of substituents on the pyrazole ring is a primary determinant of the tautomeric equilibrium.
-
Electron-donating groups (EDGs) , such as -NH2, -OH, and alkyl groups, tend to favor the tautomer where the substituent is at the 3-position.[1] These groups increase the electron density at the adjacent nitrogen, making it more basic and thus more likely to be protonated.
-
Electron-withdrawing groups (EWGs) , such as -NO2, -CN, and -COOH, generally stabilize the tautomer with the substituent at the 5-position.[1] These groups decrease the basicity of the adjacent nitrogen, favoring the proton residing on the other nitrogen.
Intramolecular hydrogen bonding can also play a significant role. For instance, a substituent capable of forming a hydrogen bond with the N-H of the pyrazole ring can lock the equilibrium in favor of the tautomer that facilitates this interaction.
Caption: Influence of electronic properties of substituents on tautomeric preference.
Solvent Effects
The surrounding solvent medium can significantly modulate the tautomeric ratio. Polar protic solvents, for example, can form hydrogen bonds with the pyrazole nitrogens, thereby influencing the proton transfer barrier.[1] The dielectric constant of the solvent also plays a role in stabilizing the more polar tautomer.[1] In some cases, solvent molecules can actively participate in the intermolecular proton transfer mechanism, lowering the activation energy for tautomerization.[1]
Temperature
Temperature can affect the rate of interconversion between tautomers. At higher temperatures, the rate of proton exchange increases, which can lead to the observation of averaged signals in NMR spectroscopy. Conversely, lowering the temperature can slow down the exchange, allowing for the individual tautomers to be observed and quantified.[2]
Quantitative Analysis of Tautomeric Equilibria
The following tables summarize quantitative data on the tautomeric ratios of various pyrazole derivatives under different conditions, as determined by experimental and computational methods.
Table 1: Experimental Tautomer Ratios of Substituted Pyrazoles
| Substituent(s) | Solvent | Temperature (°C) | Method | Tautomer Ratio (3-substituted : 5-substituted) | Reference |
| 3(5)-Methyl | HMPT | -20 | 1H NMR | 46 : 54 | [2] |
| 3(5)-Phenyl | THF | -80 | 15N NMR | 82 : 18 | [2] |
| 3(5)-Phenyl | Toluene | -80 | 15N NMR | 71 : 29 | [2] |
| 3(5)-Amino | Aqueous Medium | 25 | pKa | ~75 : 25 | [1] |
Table 2: Calculated Tautomer Stability of Substituted Pyrazoles (Gas Phase)
| Substituent at C3/C5 | Method | More Stable Tautomer | Energy Difference (kJ/mol) | Reference |
| Amino | DFT (B3LYP/6-311++G(d,p)) | 3-Amino | 10.7 | [3] |
| Fluoro | ab initio (MP2/6-311++G) | 3-Fluoro (N2-H) | Significant Stabilization | [1] |
| Hydroxy | ab initio (MP2/6-311++G) | 3-Hydroxy (N2-H) | Significant Stabilization | [1] |
| Formyl (CHO) | ab initio (MP2/6-311++G) | 5-Formyl (N1-H) | Definite Stabilization | [1] |
| Carboxy (COOH) | ab initio (MP2/6-311++G) | 5-Carboxy (N1-H) | Definite Stabilization | [1] |
Experimental Protocols for Tautomerism Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of pyrazole tautomers in solution.
Protocol for Determining Tautomer Ratios by Low-Temperature NMR:
-
Sample Preparation: Dissolve a precisely weighed amount of the pyrazole derivative in a suitable deuterated solvent (e.g., THF-d8, Toluene-d8, CDCl3, DMSO-d6) to a known concentration (typically 0.1-0.5 M). Transfer the solution to a high-quality NMR tube. To avoid catalytic effects on the proton exchange, silica-coated NMR tubes can be employed.
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a variable temperature unit. Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁵N).
-
Initial Room Temperature Spectrum: Acquire a standard one-dimensional spectrum at room temperature to observe the initial state of the sample. In cases of fast exchange, averaged signals for the tautomeric positions will be observed.
-
Low-Temperature Measurements: Gradually lower the temperature of the sample in increments of 10-20 K. Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.
-
Observation of Tautomers: Continue to lower the temperature until the rate of proton exchange is slow on the NMR timescale. This will result in the decoalescence of the averaged signals into separate, distinct signals for each tautomer.
-
Integration and Quantification: Carefully integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers at that specific temperature. For ¹⁵N NMR, which is particularly sensitive to the electronic environment of the nitrogen atoms, distinct signals for the "pyrrole-like" and "pyridine-like" nitrogens of each tautomer can be observed and integrated.[2][4]
-
Data Analysis: Calculate the equilibrium constant (KT) from the tautomer ratio.
Caption: Experimental workflow for NMR analysis of pyrazole tautomerism.
X-ray Crystallography
X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.
Protocol for X-ray Crystal Structure Determination:
-
Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. A common method is the slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.[2]
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic positions, including the location of the hydrogen atom on the pyrazole nitrogen.
-
Tautomer Identification: The refined structure will clearly show the position of the N-H proton, thereby identifying the specific tautomer present in the crystal lattice. It is important to note that in some rare cases, co-crystals of both tautomers can be observed.[1]
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.
Protocol for Computational Analysis of Tautomerism:
-
Structure Generation: Build the 3D structures of all possible tautomers of the pyrazole derivative using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p) or MP2/6-311++G**).[1][5] This step locates the minimum energy conformation for each tautomer.
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.
-
Solvation Effects (Optional): To model the effect of a solvent, employ a continuum solvation model (e.g., Polarizable Continuum Model - PCM) during the geometry optimization and frequency calculations.[6]
-
Relative Energy Calculation: Calculate the relative energies (ΔE) and relative Gibbs free energies (ΔG) of the tautomers. The tautomer with the lower energy is predicted to be the more stable.
-
Tautomer Population Prediction: The tautomeric ratio at a given temperature can be estimated from the calculated difference in Gibbs free energy (ΔG) using the Boltzmann distribution.
Caption: A typical computational workflow for studying pyrazole tautomerism.
Conclusion
The tautomeric behavior of pyrazole-containing heterocycles is a multifaceted phenomenon with profound implications for drug discovery and development. A thorough understanding of the interplay between substituent effects, solvent, and temperature is crucial for predicting and controlling the tautomeric equilibrium. The judicious application of experimental techniques, particularly low-temperature NMR spectroscopy and X-ray crystallography, combined with the predictive power of computational chemistry, provides a robust framework for the characterization and rational design of pyrazole-based molecules with desired properties. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers in their efforts to harness the full potential of the versatile pyrazole scaffold in modern medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for Cytotoxicity Assessment of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the cytotoxic effects of the novel compound 4-(1-phenyl-1H-pyrazol-5-yl)pyridine on various cancer cell lines. The provided methodologies are based on established and widely accepted cell viability and cytotoxicity assays.
Introduction
Pyridine and pyrazole moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties.[1][2][3][4] Compounds incorporating these rings have been shown to act as kinase inhibitors, induce apoptosis, and inhibit tubulin polymerization.[1][3] The novel compound, this compound, is a subject of interest for its potential as a cytotoxic agent. This document outlines detailed protocols for assessing its in vitro cytotoxicity using the MTT and LDH assays.
Data Presentation
The following table is a template for summarizing the quantitative data obtained from the cytotoxicity assays.
| Cell Line | Assay Type | Compound Concentration (µM) | Incubation Time (h) | % Cell Viability | % Cytotoxicity | IC50 (µM) |
| e.g., MCF-7 | MTT | 0.1 | 24 | |||
| 1 | 24 | |||||
| 10 | 24 | |||||
| 100 | 24 | |||||
| e.g., HepG2 | MTT | 0.1 | 48 | |||
| 1 | 48 | |||||
| 10 | 48 | |||||
| 100 | 48 | |||||
| e.g., A549 | LDH | 0.1 | 24 | |||
| 1 | 24 | |||||
| 10 | 24 | |||||
| 100 | 24 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[5]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6][7]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[7][8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5][6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[10]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the vehicle and no-cell controls, include a positive control for maximum LDH release by adding a lysis solution (provided in the kit) to a set of untreated cells 45 minutes before the end of the incubation period.[11]
-
Incubation: Incubate the plate for the desired time at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[11]
-
LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][12]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100.
Visualizations
Experimental Workflow
References
- 1. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH Cytotoxicity Assay [bio-protocol.org]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
Application Notes and Protocols for 4-(1-phenyl-1H-pyrazol-5-yl)pyridine in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine as a versatile N,N'-bidentate ligand in organometallic chemistry. This document details its synthesis, the preparation of its metal complexes, and its applications in catalysis, materials science, and medicinal chemistry.
Ligand Synthesis
The synthesis of this compound can be achieved through a condensation reaction between (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and phenylhydrazine. This method is adapted from the synthesis of the analogous 1-methyl derivative.
Experimental Protocol: Synthesis of this compound
-
To a solution of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 g, 5.67 mmol) in 50 mL of ethanol, add phenylhydrazine (0.61 g, 5.67 mmol).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent by rotary evaporation.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with an additional portion of ethyl acetate.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Materials Science: Phosphorescent Organometallic Complexes
Organometallic complexes of this compound with heavy metal ions such as iridium(III) and platinum(II) are of significant interest for their potential applications in organic light-emitting diodes (OLEDs) due to their phosphorescent properties. The 1-phenyl-pyrazole moiety can act as a cyclometalating ligand, leading to highly emissive complexes.
Application Note: Iridium(III) Complexes for OLEDs
Iridium(III) complexes incorporating phenyl-pyrazole based ligands are known to be efficient phosphorescent emitters. The emission color can be tuned by modifying the ancillary ligands. These complexes typically exhibit mixed metal-to-ligand/ligand-to-ligand charge transfer (MLCT/LLCT) character in their emitting triplet state.
Experimental Protocol: Synthesis of a Representative Iridium(III) Complex
This protocol is adapted from the synthesis of similar iridium(III) complexes with 1-phenyl-1H-pyrazole derivatives.
-
Synthesis of the Iridium Dimer, [Ir(ppy-pyr)₂Cl]₂:
-
Mix iridium(III) chloride hydrate (1.0 equiv) and this compound (2.5 equiv) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Degas the mixture with argon and then heat at reflux under an argon atmosphere for 12-24 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated yellow-orange solid by filtration.
-
Wash the solid with methanol and diethyl ether and dry under vacuum.
-
-
Synthesis of the Mononuclear Iridium(III) Complex:
-
Suspend the iridium dimer (1.0 equiv) and a suitable ancillary ligand (e.g., 2,2'-bipyridine, 2.5 equiv) in a solvent such as dichloromethane or a mixture of dichloromethane and methanol.
-
Stir the mixture at room temperature or slightly elevated temperature for several hours until the solution becomes clear.
-
Reduce the solvent volume and add a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum to yield the desired [Ir(ppy-pyr)₂(N^N)]⁺X⁻ complex (where ppy-pyr is the cyclometalated this compound ligand, N^N is the ancillary ligand, and X⁻ is a counter-ion like PF₆⁻ or Cl⁻).
-
Quantitative Data for Analogous Iridium(III) Complexes
The following table summarizes the photophysical properties of representative iridium(III) complexes with similar phenyl-pyrazole ligands.
| Complex (Ligand) | Emission Max (nm) | Photoluminescence Quantum Yield (%) | Reference |
| [Ir(dfppz)₂(6-phenyl-bpy)][PF₆] | 517 | - | [1] |
| [Ir(dfppz)₂(dtBu-6-phenyl-bpy)][PF₆] | 505 | - | [1] |
| Ir(cf₃ppz)₂(tpip) | 453 | 70.9 | [2] |
| Ir(h-1-pidz)₂(tpip) | 474 | 29.5 | [2] |
| Ir(f-7-pidz)₂(tpip) | 549 | 10.4 | [2] |
| (dfppz = 1-(2,4-difluorophenyl)-1H-pyrazole; bpy = bipyridine; tpip = tetraphenylimidodiphosphinate; cf₃ppz = 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole; h-1-pidz = 2-phenyl-2H-indazole; f-7-pidz = 1-(4-fluorophenyl)-1H-indazole) |
Applications in Medicinal Chemistry: Anticancer Agents
Platinum(II) and other transition metal complexes are cornerstone chemotherapeutic agents. The use of novel ligands like this compound can lead to the development of new anticancer drugs with potentially improved efficacy, reduced side effects, or novel mechanisms of action.
Application Note: Platinum(II) Complexes as Potential Anticancer Drugs
Cisplatin and its analogues are widely used in cancer treatment, primarily acting by binding to nuclear DNA. Novel platinum(II) complexes with ligands such as this compound can be synthesized to explore new structure-activity relationships. These complexes may exhibit different cellular uptake, DNA binding modes, or even alternative cellular targets.
Experimental Protocol: Synthesis of a Representative Platinum(II) Complex
This protocol is adapted from the synthesis of cisplatin analogues with N-donor ligands.
-
Dissolve K₂PtCl₄ in water.
-
Add a solution of this compound (2.0-2.2 equivalents) in a suitable solvent (e.g., ethanol or DMF) dropwise to the aqueous solution of K₂PtCl₄.
-
Stir the reaction mixture at room temperature in the dark for 24-48 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water, ethanol, and diethyl ether.
-
Dry the product under vacuum to yield cis-[Pt(ppy-pyr)₂Cl₂].
Quantitative Data for Analogous Platinum(IV) Anticancer Complexes
The following table presents the in vitro cytotoxicity data for photoactivatable platinum(IV) complexes.
| Complex | Dark IC₅₀ (µM) | Photo IC₅₀ (µM) | Cell Line | Reference |
| trans,trans,trans-[Pt(pyridine)₂(N₃)₂(OH)₂] | > 100 | 57.1 | PC3 | [3] |
| trans,trans,trans-[Pt(pyridine)₂(N₃)₂(OH)(coumarin-3-carboxylate)] | > 100 | 6.48 | PC3 | [3] |
Proposed Mechanism of Action for Platinum-based Anticancer Drugs
The following diagram illustrates a generalized signaling pathway for cisplatin-induced apoptosis, which is a common mechanism for platinum-based anticancer drugs.
Caption: Generalized signaling pathway of cisplatin-induced apoptosis.
Applications in Homogeneous Catalysis
Palladium and ruthenium complexes bearing N,N'-bidentate ligands are widely used as catalysts in a variety of organic transformations, including cross-coupling reactions and hydrogenation reactions.
Application Note: Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes with pyridyl-pyrazole ligands can serve as efficient catalysts for Suzuki-Miyaura cross-coupling reactions. The ligand structure can influence the stability and activity of the catalytic species.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This is a general protocol that can be optimized for specific substrates.
-
To a reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., [Pd(ppy-pyr)Cl₂], 0.1-1 mol%).
-
Add a suitable solvent (e.g., toluene, DMF, or a mixture with water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) for the required time (typically 2-24 hours), monitoring by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the product by column chromatography.
Quantitative Data for Catalytic Activity of an Analogous Palladium Complex
The following table shows the catalytic performance of a tetranuclear palladium(II) complex with an imidazolylpyridine ligand in the Suzuki-Miyaura cross-coupling reaction.
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | 0.1 | 98 | [4] |
| 4-Bromotoluene | Phenylboronic acid | 0.1 | 97 | [4] |
| 4-Chlorotoluene | Phenylboronic acid | 0.1 | 92 | [4] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.1 | 99 | [4] |
Experimental Workflow for Synthesis and Catalytic Application
Caption: Workflow for the synthesis and catalytic application of a palladium complex.
Other Potential Applications
-
Copper Complexes for Bioinorganic Chemistry: Copper complexes of pyridyl-pyrazole ligands can be explored as models for copper-containing enzymes and for their potential biological activities, such as antimicrobial and nuclease activity. For instance, a copper(II) complex with a similar ligand, 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid, has shown to be an efficient inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ value of 0.51 µM and also exhibited antiproliferative activity against MCF7 human breast cancer cells with an IC₅₀ of 6.3 µM[5].
-
Ruthenium Complexes for Transfer Hydrogenation: Ruthenium complexes with NNN-pincer ligands containing pyrazole and pyridine moieties have been successfully employed as catalysts for the acceptorless dehydrogenation of alcohols[6]. This opens up possibilities for using this compound in the design of new ruthenium-based catalysts for various hydrogenation and dehydrogenation reactions.
These application notes provide a starting point for researchers interested in utilizing this compound in organometallic chemistry. The provided protocols are based on established methods for similar ligand systems and may require optimization for this specific ligand and its complexes.
References
- 1. Tuning the photophysical properties of cationic iridium(III) complexes containing cyclometallated 1-(2,4-difluorophenyl)-1H-pyrazole through functionalized 2,2'-bipyridine ligands: blue but not blue enough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Single-Cell Chemistry of Photoactivatable Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Practical Application of Pyrazole Derivatives in Cancer Research
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The pyrazole scaffold is considered a "privileged structure" as it can be modified to interact with numerous biological targets, making it a versatile framework for drug design.[3][4] In oncology, pyrazole-based compounds have been successfully developed into targeted therapies that inhibit key drivers of cancer cell proliferation, survival, and angiogenesis.[5][6] Several FDA-approved drugs, including kinase inhibitors like Crizotinib and the anti-inflammatory agent Celecoxib, feature a pyrazole core, underscoring their clinical significance.[6][7] These notes provide an overview of the major applications of pyrazole derivatives in cancer research, supported by quantitative data and detailed experimental protocols for their evaluation.
Major Classes and Mechanisms of Pyrazole-Based Anticancer Agents
Pyrazole derivatives exert their anticancer effects by targeting a variety of crucial cellular proteins and pathways. Their mechanisms are diverse, ranging from the inhibition of protein kinases that drive cell signaling to the disruption of cytoskeletal components essential for cell division.[1][2]
Protein kinases are critical regulators of cellular processes, and their dysregulation is a common feature in many cancers.[1] Pyrazole derivatives have been extensively developed as potent inhibitors of several key kinase families.[1][2]
A. Cyclin-Dependent Kinase (CDK) Inhibitors CDKs are essential for regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[8][9] Pyrazole-based scaffolds have shown high potency and selectivity for CDK2, a key target in various tumors.[8]
// G1 Phase Connections CyclinD -> CDK46 [label=" Binds"]; CDK46 -> pRb [label=" Phosphorylates\n (inactivates)"]; pRb -> E2F [style=dashed, arrowhead=tee, label=" Releases"];
// S Phase Connections E2F -> CyclinE [label=" Activates"]; CyclinE -> CDK2 [label=" Binds"]; CDK2 -> S_Phase_Genes [label=" Promotes"];
// Inhibitor Action Inhibitor [label="Pyrazole-Based\nCDK Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Inhibitor -> CDK46 [color="#EA4335", arrowhead=tee, label=" Inhibits"]; Inhibitor -> CDK2 [color="#EA4335", arrowhead=tee, label=" Inhibits"];
// Invisible nodes for layout {rank=same; CyclinD; CyclinE;} {rank=same; CDK46; CDK2;} } .dot Caption: Pyrazole inhibitors block CDK4/6 and CDK2, halting cell cycle progression.
B. BRAF/VEGFR Inhibitors The BRAF kinase is a key component of the MAPK signaling pathway, and its V600E mutation is a driver in over 50% of melanomas.[10] Pyrazole derivatives have been designed as dual inhibitors of both BRAF and Vascular Endothelial Growth Factor Receptor (VEGFR-2), simultaneously targeting tumor cell proliferation and angiogenesis.[11]
// Inhibitor Action Inhibitor [label="Pyrazole-Based\nDual Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon]; Inhibitor -> BRAF_V600E [color="#4285F4", arrowhead=tee, label=" Inhibits"]; Inhibitor -> VEGFR2 [color="#4285F4", arrowhead=tee, label=" Inhibits"];
// Layout adjustments Proliferation [shape=ellipse]; Angiogenesis [shape=ellipse]; } .dot Caption: Dual-target pyrazole derivatives inhibit both BRAF-driven proliferation and VEGFR-mediated angiogenesis.
C. Janus Kinase (JAK) Inhibitors The JAK/STAT signaling pathway is crucial for immune responses and cell growth; its abnormal activation is linked to various cancers.[12][13] Pyrazole-based molecules, such as the FDA-approved drug Ruxolitinib, are potent JAK inhibitors that block this pathway.[14]
// Nodes Cytokine [label="Cytokine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor"]; JAK [label="JAK"]; STAT [label="STAT"]; STAT_dimer [label="STAT Dimer"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription\n(Proliferation, Survival)"]; Inhibitor [label="Pyrazole-Based\nJAK Inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon];
// Edges Cytokine -> Receptor [label=" Binds"]; Receptor -> JAK [label=" Activates"]; JAK -> STAT [label=" Phosphorylates"]; STAT -> STAT_dimer [label=" Dimerizes"]; STAT_dimer -> Nucleus [label=" Translocates to"]; Nucleus -> Gene_Transcription;
// Inhibition Inhibitor -> JAK [color="#34A853", arrowhead=tee, label=" Inhibits"];
// Layout {rank=same; Receptor; JAK;} } .dot Caption: Pyrazole derivatives inhibit JAK, preventing STAT phosphorylation and downstream gene transcription.
Microtubules, polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[15] Several pyrazole derivatives have been identified as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[3][15][16] These compounds often bind to the colchicine binding site on tubulin, disrupting microtubule dynamics.[3][15]
The enzyme COX-2 is overexpressed in many cancer tissues and promotes inflammation and cell proliferation.[7] Celecoxib, a selective COX-2 inhibitor containing a pyrazole ring, has demonstrated anticancer effects in both preclinical and clinical studies, particularly in colon, breast, and prostate cancers.[7][17] Its mechanisms include inducing apoptosis and inhibiting angiogenesis, some of which may be independent of its COX-2 activity.[18][19]
Quantitative Efficacy Data of Pyrazole Derivatives
The anticancer potential of novel compounds is quantified by their inhibitory concentrations (IC50), growth inhibitory concentrations (GI50), or inhibition constants (Ki). The following tables summarize the efficacy of various pyrazole derivatives against specific molecular targets and cancer cell lines.
Table 1: Pyrazole Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC50 / Ki Value (nM) | Reference |
|---|---|---|---|
| 3f | JAK1 | 3.4 (IC50) | [12][20] |
| JAK2 | 2.2 (IC50) | [12][20] | |
| JAK3 | 3.5 (IC50) | [12][20] | |
| 15 | CDK2 | 5 (Ki) | [21] |
| 33 | CDK2 | 74 (IC50) | [22] |
| 9c | CDK2 | 29.31 (IC50) | [23] |
| 50 | EGFR | 90 (IC50) | [1][22] |
| VEGFR-2 | 230 (IC50) | [1][22] | |
| 4j | BRAFV600E | 1033 (IC50) | [11] |
| VEGFR-2 | - | [11] |
| Ruxolitinib | JAK1 / JAK2 | ~3 (IC50) |[14] |
Table 2: Cytotoxicity of Pyrazole Derivatives Against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Line Origin | GI50 / IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 5b | K562 | Leukemia | 0.021 (GI50) | [16] |
| A549 | Lung | 0.69 (GI50) | [16] | |
| 4a | K562 | Leukemia | 0.26 (GI50) | [16] |
| A549 | Lung | 0.19 (GI50) | [16] | |
| 15 | A2780 | Ovarian | 0.127 - 0.560 (GI50) | [21] |
| 10b | MCF-7 | Breast | 10.05 (IC50) | [24] |
| HepG2 | Liver | 17.12 (IC50) | [24] | |
| 59 | HepG2 | Liver | 2 (IC50) | [22] |
| 43 | MCF-7 | Breast | 0.25 (IC50) | [22] |
| 11b | HEL | Leukemia | 0.35 (IC50) | [12][20] |
| | K562 | Leukemia | 0.37 (IC50) |[12][20] |
Key Experimental Protocols
Evaluating the anticancer potential of pyrazole derivatives involves a series of standardized in vitro assays.
// Nodes Synthesis [label="Synthesis of\nPyrazole Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="In Vitro Cytotoxicity\nScreening (MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Potent_Hits [label="Identify Potent Hits\n(Low IC50/GI50)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Target_Assay [label="Target-Based Assays\n(e.g., Kinase Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism_Study [label="Mechanism of Action Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Analysis\n(Flow Cytometry)"]; Apoptosis [label="Apoptosis Assay\n(Annexin V)"]; Western_Blot [label="Western Blot\n(Protein Expression)"]; Lead_Compound [label="Lead Compound\nfor Further Development", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Synthesis -> Cytotoxicity; Cytotoxicity -> Potent_Hits; Potent_Hits -> Target_Assay [label=" Yes"]; Target_Assay -> Mechanism_Study; Mechanism_Study -> Cell_Cycle; Mechanism_Study -> Apoptosis; Mechanism_Study -> Western_Blot; Mechanism_Study -> Lead_Compound [style=dashed]; Potent_Hits -> Lead_Compound [label=" No Target Info"]; } .dot Caption: General workflow for screening and characterizing novel pyrazole-based anticancer compounds.
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells. This assay is widely used to determine the GI50 or IC50 of a compound.[3][25]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, K562)[16]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Pyrazole derivative stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Microplate reader (absorbance at ~570 nm)
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO or solubilization buffer to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50/GI50 value using non-linear regression analysis.
Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. A common method involves quantifying the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced, which is inversely correlated with kinase inhibition.
Materials:
-
Recombinant kinase (e.g., CDK2/Cyclin A, JAK2, BRAF V600E)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
Pyrazole derivative stock solutions (in DMSO)
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, add the pyrazole inhibitor at various concentrations.
-
Add the kinase, its specific substrate, and ATP to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts the newly formed ADP back to ATP. This newly synthesized ATP is used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting percent inhibition versus the log of the compound concentration.
Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Pyrazole derivatives that inhibit CDKs or tubulin are expected to cause cell cycle arrest at specific phases.[15][24] Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity is proportional to the DNA content, allowing for differentiation of cell cycle phases.
Materials:
-
Cancer cell lines
-
6-well plates
-
Pyrazole derivatives
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the pyrazole derivative at its IC50 concentration (and a vehicle control) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib in Cancer Therapy and Prevention - Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BRAF inhibitors in Melanoma: Structural Insights, Therapeutic Resistance, and Biological Evaluation of Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAF V600E /VEGFR-2 inhibition, and computation ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00157E [pubs.rsc.org]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Site is undergoing maintenance [innovations-report.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 23. Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. srrjournals.com [srrjournals.com]
Application Notes & Protocols: High-Throughput Screening of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Compounds featuring a pyrazole-pyridine scaffold are of significant interest in drug discovery due to their demonstrated activity as inhibitors of various protein kinases. These kinases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][2][3] 4-(1-phenyl-1H-pyrazol-5-yl)pyridine belongs to this chemical class and is a promising candidate for high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in HTS, with a focus on assays targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target for such compounds.[1][4][5]
Physicochemical Properties for High-Throughput Screening
Prior to initiating an HTS campaign, it is crucial to characterize the physicochemical properties of this compound to ensure its suitability for the chosen assay formats. Key parameters to be determined are summarized in the table below.
| Property | Recommended Value/Range | Significance in HTS |
| Purity | >95% | Prevents false positives/negatives due to impurities. |
| Solubility | >100 µM in DMSO | Ensures the compound remains in solution at the screening concentrations and avoids aggregation, which can lead to non-specific assay interference. |
| Stability | <10% degradation over 24h | Guarantees that the compound's concentration remains consistent throughout the duration of the assay. |
| Molecular Weight | <500 g/mol | Adheres to Lipinski's rule of five for drug-likeness, increasing the probability of favorable pharmacokinetic properties. |
| logP | 1-3 | An appropriate lipophilicity is important for cell permeability in cell-based assays and can influence non-specific binding. |
| Promiscuity Assessment | - | Evaluation against a panel of unrelated targets to identify compounds that non-specifically inhibit multiple assays (pan-assay interference compounds, or PAINS). |
Experimental Protocols
The following protocols describe a primary biochemical screen to identify inhibitors of a target kinase (e.g., p38α MAP kinase) and a secondary cell-based assay to confirm on-target activity in a more physiologically relevant context.
Protocol 1: Primary High-Throughput Screen - Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This biochemical assay measures the phosphorylation of a substrate peptide by the target kinase. The inhibition of this phosphorylation by this compound is quantified.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
HTRF Detection Reagents:
-
Europium-labeled anti-phospho-serine/threonine antibody
-
Streptavidin-XL665
-
-
This compound (in 100% DMSO)
-
Positive Control Inhibitor (e.g., a known p38α inhibitor)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a concentration range for IC50 determination (e.g., from 100 µM to 1 nM).
-
Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions, positive control, and DMSO (negative control) into the 384-well assay plates.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in assay buffer containing the p38α kinase and its biotinylated substrate peptide.
-
Dispense the kinase/substrate mix into the assay plates containing the compounds.
-
Allow the compounds to pre-incubate with the kinase for 15-30 minutes at room temperature.
-
Prepare an ATP solution in assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection master mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer.
-
Stop the kinase reaction by adding the HTRF detection mix to all wells.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (Europium) and 665 nm (XL665) after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control)).
-
Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Secondary Assay - Cell-Based Phospho-ERK ELISA
This assay validates the activity of this compound in a cellular context by measuring the phosphorylation of a downstream effector in the MAPK pathway, such as ERK.[4][5]
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Cell culture medium and supplements
-
Stimulant (e.g., EGF or TNF-α to activate the MAPK pathway)
-
This compound
-
Lysis buffer
-
Phospho-ERK ELISA kit
-
96-well clear-bottom plates
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with a serum-free medium for 2-4 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
-
Pathway Stimulation and Lysis:
-
Stimulate the MAPK pathway by adding a known concentration of a stimulant (e.g., EGF) to all wells except the unstimulated control.
-
Incubate for 15-30 minutes at 37°C.
-
Aspirate the medium and lyse the cells by adding lysis buffer.
-
Agitate the plate on a shaker for 10 minutes.
-
-
Phospho-ERK ELISA:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates to the antibody-coated plate.
-
Incubating to allow capture of the target protein.
-
Washing the plate.
-
Adding a detection antibody.
-
Washing the plate.
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the stimulated control (DMSO-treated, stimulated cells).
-
Calculate the % inhibition of ERK phosphorylation for each compound concentration.
-
Determine the IC50 value by plotting % inhibition against compound concentration.
-
Visualizations
Signaling Pathway
References
- 1. 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial Chemistry & High Throughput Screening [cijournal.ru]
- 4. High-throughput approaches to dissecting MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genepath.med.harvard.edu [genepath.med.harvard.edu]
Methodology for Assessing Target Engagement of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to methodologies for assessing the target engagement of the small molecule compound, 4-(1-phenyl-1H-pyrazol-5-yl)pyridine. The provided protocols are designed for researchers and scientists in the field of drug development. While the specific targets of this compound are not definitively established in publicly available literature, its structural motifs—a phenyl-pyrazole core linked to a pyridine ring—are common in kinase inhibitors. Compounds with similar structures have been shown to target kinases such as p38α MAP kinase and TANK-binding kinase 1 (TBK1)[1][2]. Therefore, the following application notes and protocols are presented with the assumption that the primary target class for this compound is the protein kinase family. These methodologies can be adapted to other target classes with appropriate modifications.
The assessment of target engagement is a critical step in drug discovery and development, confirming that a drug candidate interacts with its intended molecular target in a cellular context.[3][4] This confirmation is essential to correlate the compound's biochemical activity with its cellular and physiological effects. This document outlines several widely used and robust methods for quantifying target engagement, including both in-cell and in-vitro biophysical assays.
Key Methodologies for Target Engagement
Several orthogonal methods should be employed to confidently determine target engagement. The primary methods detailed in this guide are:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[3][5][6]
-
Kinobeads Pulldown Assay: A chemoproteomics approach that uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome, allowing for the assessment of a compound's binding to its target(s) in a competitive manner.[7][8][9][10][11]
-
Isothermal Titration Calorimetry (ITC): A biophysical technique used to directly measure the heat changes that occur upon the binding of a ligand to its target protein, providing a complete thermodynamic profile of the interaction.[12][13][14][15][16]
-
Surface Plasmon Resonance (SPR): A label-free optical biosensing technique that measures the real-time binding kinetics and affinity of a ligand to its immobilized target protein.[17][18][19][20]
Data Presentation
Quantitative data from the described experiments should be organized into clear and concise tables to facilitate comparison and interpretation.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound Concentration (µM) | Apparent Melting Temperature (Tagg) (°C) | Thermal Shift (ΔTagg) (°C) |
| 0 (Vehicle) | 52.3 | 0 |
| 0.1 | 53.1 | 0.8 |
| 1 | 55.2 | 2.9 |
| 10 | 58.7 | 6.4 |
| 100 | 59.1 | 6.8 |
Table 2: Kinobeads Pulldown and Mass Spectrometry Data
| Target Kinase | IC50 (nM) - Live Cells | IC50 (nM) - Cell Lysate |
| Target Kinase A | 15 | 8 |
| Off-target Kinase B | 250 | 180 |
| Off-target Kinase C | >10,000 | >10,000 |
Table 3: Isothermal Titration Calorimetry (ITC) Data
| Parameter | Value |
| Dissociation Constant (Kd) | 25 nM |
| Stoichiometry (n) | 1.05 |
| Enthalpy Change (ΔH) | -12.5 kcal/mol |
| Entropy Change (TΔS) | -2.8 kcal/mol |
Table 4: Surface Plasmon Resonance (SPR) Data
| Parameter | Value |
| Association Rate Constant (ka) | 1.2 x 105 M-1s-1 |
| Dissociation Rate Constant (kd) | 3.0 x 10-3 s-1 |
| Dissociation Constant (KD) | 25 nM |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established high-throughput CETSA methods.[5][6]
Objective: To determine if this compound engages and stabilizes its target kinase(s) in intact cells.
Materials:
-
HEK293 cells (or other relevant cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
384-well PCR plates
-
Thermocycler
-
Centrifuge for plates
-
SDS-PAGE and Western blotting reagents or high-throughput detection method (e.g., acoustic reverse-phase protein array - aRPPA)[5]
-
Antibody against the target kinase
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293 cells in a T175 flask and grow to 80-90% confluency.
-
Harvest cells and resuspend in phenol-free DMEM at a concentration of 1 x 106 cells/mL.
-
Acoustically transfer serial dilutions of this compound or DMSO (vehicle control) to a 384-well PCR plate.
-
Dispense 20 µL of the cell suspension into each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Heat the plate in a thermocycler for 3.5 minutes across a temperature gradient (e.g., 48°C to 72°C) or at a single optimized temperature.
-
-
Cell Lysis and Protein Precipitation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the plate at a low speed (e.g., 2,000 x g) for 30 minutes to pellet the precipitated proteins.[6]
-
-
Detection of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein by Western blotting or a high-throughput method like aRPPA.
-
-
Data Analysis:
-
Quantify the band intensities or spot signals.
-
Plot the fraction of soluble protein as a function of temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg).
-
Determine the thermal shift (ΔTagg) by comparing the Tagg in the presence of the compound to the vehicle control.
-
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to assess target engagement.
Protocol 2: Kinobeads Pulldown Assay
This protocol is based on established chemoproteomic methods.[7][8][10]
Objective: To identify the kinase targets of this compound and determine its selectivity profile across the kinome in a cellular context.
Materials:
-
Relevant cell line (e.g., Jurkat cells)
-
This compound stock solution in DMSO
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 1 mM Na3VO4, 1% IGEPAL CA-630, 1 mM DTT, protease inhibitors)[7]
-
Kinobeads (a mixture of Sepharose beads conjugated to different non-selective kinase inhibitors)
-
Wash buffer (e.g., high salt buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for in-solution or on-bead tryptic digestion
-
LC-MS/MS instrumentation and software for quantitative proteomics (e.g., using TMT labeling)
Procedure:
-
Cell Treatment and Lysis:
-
For live-cell profiling: Treat Jurkat cells (106 cells/mL) with varying concentrations of this compound or DMSO for 1 hour at 37°C.[7] Harvest, wash with PBS, and lyse the cells.
-
For lysate profiling: Lyse untreated cells and then incubate the lysate with the compound for 1 hour at 4°C.
-
-
Kinobeads Incubation:
-
Incubate the cell lysates with kinobeads for 1-3 hours at 4°C with rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound kinases using elution buffer or proceed directly to on-bead digestion.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Label the resulting peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides by LC-MS/MS.
-
Identify and quantify the proteins in each sample.
-
-
Data Analysis:
-
Normalize the protein abundance data.
-
For each identified kinase, determine the degree of displacement by this compound at each concentration.
-
Generate dose-response curves and calculate IC50 values to determine the potency of target engagement.
-
Workflow for Kinobeads Pulldown Assay
Caption: Workflow for the Kinobeads pulldown assay coupled with mass spectrometry.
Protocol 3: Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for ITC experiments.[12][13][14][15][16]
Objective: To determine the thermodynamic parameters of the interaction between this compound and a purified target kinase.
Materials:
-
Purified target kinase protein
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the ITC buffer extensively.
-
Dissolve the compound in the final dialysis buffer.
-
Degas both the protein and compound solutions.
-
-
ITC Experiment Setup:
-
Load the protein solution (titrand) into the sample cell of the calorimeter.
-
Load the compound solution (titrant) into the injection syringe. The compound concentration should be 10-20 times higher than the protein concentration.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
-
Titration:
-
Perform a series of injections of the compound into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from these values.
-
Logical Relationship for ITC Data Interpretation
References
- 1. 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 16. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. japtamers.co.uk [japtamers.co.uk]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Therapeutic Development of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine, a synthetic heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This document outlines detailed protocols for the synthesis, in vitro evaluation, and characterization of this compound to facilitate its development as a novel therapeutic agent.
Introduction
The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs. The unique arrangement of nitrogen atoms in the pyrazole ring allows for versatile interactions with various biological targets. The specific compound, this compound, combines the key pharmacophoric features of a 1-phenyl-pyrazole moiety with a pyridine ring, suggesting its potential as a kinase inhibitor. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer. These notes provide a foundational framework for investigating the therapeutic potential of this molecule.
Synthesis Protocol
A plausible and efficient synthesis of this compound can be achieved through the reaction of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one with phenylhydrazine. This method is adapted from the synthesis of the analogous methyl-pyrazole derivative.
Materials:
-
(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
-
Phenylhydrazine
-
Ethanol
-
Ethyl acetate
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Methanol
Procedure:
-
To a solution of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 g) in 50 mL of ethanol, add phenylhydrazine (equivalent molar amount).
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent by rotary evaporation.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with an additional portion of ethyl acetate.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a dichloromethane-methanol gradient (e.g., 10:1 v/v) to obtain pure this compound.[1]
DOT script for the synthesis workflow:
Caption: General workflow for the synthesis of this compound.
In Vitro Biological Evaluation
Based on the activities of structurally similar pyrazole-containing compounds, this compound is a promising candidate for evaluation as an anticancer agent and a kinase inhibitor.
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
DOT script for the MTT assay workflow:
Caption: Workflow for determining the anticancer activity using the MTT assay.
Table 1: Hypothetical Anticancer Activity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Data to be determined |
| HCT-116 | Colon Cancer | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
Kinase Inhibition Assays
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring the activity of any ADP-generating enzyme, such as a protein kinase.
Protocol:
-
Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction containing the kinase of interest (e.g., CDK2, CDK9, ALK5, BRAF V600E), the appropriate substrate and ATP, and varying concentrations of this compound.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The light output is proportional to the ADP concentration, which is directly related to the kinase activity. Calculate the IC50 value for kinase inhibition.
DOT script for the Kinase Inhibition Assay workflow:
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Table 2: Potential Kinase Targets and Hypothetical Inhibition Data
| Kinase Target | Pathway Implication | IC50 (nM) |
| CDK2 | Cell Cycle Regulation | Data to be determined |
| CDK9 | Transcription Regulation | Data to be determined |
| ALK5 (TGF-βRI) | TGF-β Signaling | Data to be determined |
| BRAF (V600E) | MAPK/ERK Signaling | Data to be determined |
| PIM-1 | Cell Survival, Proliferation | Data to be determined |
Proposed Signaling Pathway
Based on the inhibitory profiles of similar pyrazole-based compounds, this compound may target key kinases involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs). Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
DOT script for a hypothetical signaling pathway:
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The compound this compound represents a promising scaffold for the development of new therapeutic agents, particularly in the area of oncology. The protocols outlined in these application notes provide a clear roadmap for its synthesis and initial biological characterization. Further studies, including in vivo efficacy models and detailed mechanism of action studies, will be crucial in advancing this compound through the drug discovery pipeline.
References
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold renowned for its significant and diverse biological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2] This fused N-heterocyclic system is a key structural component in numerous pharmaceutically active compounds.[1][3] Its derivatives have demonstrated a wide array of therapeutic applications, including potent anticancer, kinase inhibitory, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6] Notably, this scaffold is integral to inhibitors of critical cellular targets like Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1), highlighting its versatility and importance in developing novel therapeutics.[7][8][9][10]
This document provides detailed synthetic protocols, biological activity data, and workflow visualizations to guide researchers in the synthesis and exploration of pyrazolo[3,4-b]pyridine derivatives for drug discovery programs.
General Synthetic Strategies
The construction of the 1H-pyrazolo[3,4-b]pyridine ring system can be broadly approached via two primary retrosynthetic strategies: annulation of a pyridine ring onto a pre-existing pyrazole, or formation of a pyrazole ring on a substituted pyridine precursor.[11][12]
Strategy A: Pyridine Ring Annulation onto a Pyrazole Core
This is the most prevalent approach, typically starting with substituted 5-aminopyrazoles. Key methods include:
-
Reaction with 1,3-Dicarbonyl Compounds: Condensation of a 5-aminopyrazole with a β-dicarbonyl compound is a classic and effective method. The reaction can be catalyzed by acids and may produce regioisomers if the dicarbonyl compound is unsymmetrical.[2][11]
-
Reaction with α,β-Unsaturated Ketones: This involves a Michael addition of the 5-aminopyrazole to the unsaturated ketone, followed by intramolecular cyclization and subsequent oxidation/aromatization to yield the final product.[2]
-
Gould-Jacobs Reaction: This method utilizes 3-aminopyrazoles reacting with reagents like diethyl 2-(ethoxymethylene)malonate to form 4-hydroxy-substituted pyrazolo[3,4-b]pyridines, which can be further functionalized.[2]
-
Multicomponent Reactions (MCRs): Hantzsch-type three-component reactions involving an aldehyde, an active methylene compound (like a β-ketoester), and a 5-aminopyrazole provide an efficient route to 4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, which can be subsequently oxidized.[13]
Strategy B: Pyrazole Ring Annulation onto a Pyridine Core
This alternative strategy often begins with a functionalized pyridine ring:
-
From 2-Chloropyridines: A common starting point is the reaction of 2-chloro-3-cyanopyridine derivatives with hydrazine hydrate, which leads to the formation of 3-amino-1H-pyrazolo[3,4-b]pyridines.[3][14]
The general workflow for developing drug candidates from this scaffold, from initial synthesis to biological evaluation, is depicted below.
Experimental Protocols
Protocol 1: Synthesis of 4-Substituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines via ZrCl₄-Catalyzed Cyclization
This protocol describes the synthesis of the pyrazolo[3,4-b]pyridine core via the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone, a method used to generate compounds with affinity for β-amyloid plaques.[1]
Materials and Reagents:
-
5-Amino-1-phenyl-pyrazole
-
Appropriate α,β-unsaturated ketone (e.g., 4-(4-(dimethylamino)phenyl)but-3-en-2-one)
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Chloroform (CHCl₃)
-
Deionized Water
Procedure: [1]
-
In a reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).
-
Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1 eq.) in EtOH (0.5 mL) to the vessel at room temperature (25 °C).
-
Degas the reaction mixture (e.g., by bubbling nitrogen through it for 10-15 minutes).
-
Carefully add ZrCl₄ (0.15 mmol, 0.3 eq.) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and concentrate it in vacuo to remove the solvents.
-
Partition the residue between CHCl₃ and water.
-
Separate the organic layer. Extract the aqueous phase twice more with CHCl₃.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
Characterization: The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. For example, the formation of the pyridine ring is indicated by characteristic singlets for H-3 and H-5 protons in the ¹H NMR spectrum.[1]
Protocol 2: Synthesis of 3,5-Disubstituted Pyrazolo[3,4-b]pyridines as CDK Inhibitors
This protocol outlines a general synthesis for pyrazolo[3,4-b]pyridine derivatives that have been evaluated as Cyclin-Dependent Kinase (CDK) inhibitors.[7] The key step involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.
Materials and Reagents:
-
3-Substituted-1H-pyrazol-5-amine (e.g., 3-(methylthio)-1H-pyrazol-5-amine)
-
Substituted 1,3-diketone (e.g., 1-(pyridin-2-yl)butane-1,3-dione)
-
Acetic Acid (glacial)
-
Ethanol (EtOH)
Procedure:
-
Combine the 3-substituted-1H-pyrazol-5-amine (1.0 eq.) and the 1,3-diketone (1.1 eq.) in a round-bottom flask.
-
Add glacial acetic acid as the solvent and catalyst.
-
Heat the mixture to reflux (typically 120-130 °C) and maintain for 4-6 hours, or until TLC indicates the consumption of starting materials.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and neutralize with a base (e.g., saturated sodium bicarbonate solution) to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the pure 3,5-disubstituted pyrazolo[3,4-b]pyridine.
Biological Activity and Data
Pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against various protein kinases implicated in cancer and other diseases. The tables below summarize key quantitative data for representative compounds.
Table 1: Anticancer and Kinase Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID/Reference | Target Kinase(s) | IC₅₀ Value(s) | Target Cell Line(s) | IC₅₀ Value(s) | Citation(s) |
| Compound 9a | CDK2 / CDK9 | 1.63 µM / 0.262 µM | Hela | 2.59 µM | [15] |
| Compound 14g | CDK2 / CDK9 | 0.460 µM / 0.801 µM | HCT-116 | 1.98 µM | [15] |
| Compound C03 | TRKA | 56 nM | Km-12 | 0.304 µM | [8][10][16] |
| Compound C10 | TRKA | 26 nM | - | - | [10] |
| Compound 15y | TBK1 | 0.2 nM | - | - | [9] |
| BX795 (Reference) | TBK1 | 7.1 nM | - | - | [9] |
| Compound 6b | CDK2 / PIM1 | - | HCT-116 | >15.05 (Selectivity Index) | [4] |
Table 2: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Organism | MIC Value (µg/mL) | Citation(s) |
| Compound 4d | S. aureus (MRSA) | 2 | [14] |
| Compound 6c | S. aureus (MRSA) | 4 | [14] |
| Compound 9c | S. aureus (MRSA) | 4 | [14] |
| Compound 2 | Various Bacteria & Fungi | Potent, broad-spectrum | [17] |
Signaling Pathway Inhibition
Many pyrazolo[3,4-b]pyridine-based kinase inhibitors function by blocking ATP binding in the kinase domain, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival. The diagram below illustrates the inhibition of the TRK signaling pathway, a target for cancer therapy.
These application notes provide a foundational guide for the synthesis and evaluation of pyrazolo[3,4-b]pyridine scaffolds. The versatility in synthetic routes and the consistent discovery of potent biological activities ensure that this core structure will remain a high-priority target for future drug discovery efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors [ejchem.journals.ekb.eg]
- 15. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. [vivo.weill.cornell.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the common synthetic route involving the reaction of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one with phenylhydrazine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the enaminone precursor. 2. Inactive phenylhydrazine. 3. Suboptimal reaction temperature. 4. Incorrect solvent. | 1. Ensure the reaction of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) goes to completion. Monitor by TLC. Consider extending the reflux time or using a different solvent like xylene. 2. Use freshly opened or purified phenylhydrazine. Phenylhydrazine can oxidize over time. 3. For the cyclization step, refluxing in ethanol is a common starting point. If the reaction is sluggish, consider increasing the temperature by using a higher-boiling solvent like n-butanol. 4. While ethanol is commonly used, other solvents like acetic acid can catalyze the reaction and may improve yields.[1] |
| Formation of Undesired Regioisomer (4-(1-phenyl-1H-pyrazol-3-yl)pyridine) | 1. The reaction of the enaminone with phenylhydrazine can lead to two regioisomers. The formation of the 3-substituted isomer is a known side reaction.[2] 2. Reaction conditions (pH, solvent) can influence the regioselectivity. | 1. The formation of a regioisomeric mixture is common in pyrazole synthesis from 1,3-dicarbonyl precursors or their equivalents.[2] 2. Acidic Conditions: Performing the reaction in a solvent like glacial acetic acid can favor the formation of one isomer over the other.[1] The protonation of the enaminone can influence the site of nucleophilic attack by phenylhydrazine. 3. Solvent Polarity: The choice of solvent can impact the stability of the intermediates and transition states, thereby affecting the isomeric ratio. Experiment with solvents of varying polarity (e.g., ethanol, dioxane, toluene). |
| Difficult Purification | 1. The desired 5-substituted and undesired 3-substituted isomers can have similar polarities, making separation by column chromatography challenging. 2. Presence of unreacted starting materials or side products. | 1. Chromatography Optimization: Use a long column with a shallow solvent gradient (e.g., a slow increase of methanol in dichloromethane). Monitor fractions carefully by TLC using a suitable stain. For a similar synthesis with methylhydrazine, a 10:1 mixture of dichloromethane-methanol was used for elution.[2] 2. Recrystallization: If a solid product is obtained, attempt recrystallization from a suitable solvent or solvent mixture to selectively crystallize the desired isomer. 3. Aqueous Work-up: Ensure a thorough aqueous work-up to remove any water-soluble impurities before chromatography. |
| Low Overall Yield | 1. Cumulative losses at each synthetic step. 2. Decomposition of intermediates or product. 3. Inefficient reaction conditions. | 1. Optimize each step of the synthesis individually before performing the entire sequence. 2. Avoid prolonged heating or exposure to strong acids or bases if the product is found to be unstable. 3. Systematically vary reaction parameters such as temperature, reaction time, and catalyst/reagent loading to find the optimal conditions for your specific setup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a two-step process. The first step is the synthesis of an enaminone, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, from 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The second step is the cyclization of this enaminone with phenylhydrazine to form the pyrazole ring.
Q2: I am getting a mixture of two isomers. How can I confirm which is the desired this compound?
A2: The two likely isomers are the 5-substituted (desired) and the 3-substituted (undesired) products. These can be distinguished using spectroscopic methods, primarily 1H and 13C NMR. The chemical shifts of the pyrazole ring protons and carbons will be different for the two isomers. In some cases, 2D NMR techniques like HMBC and NOESY can help in unambiguously assigning the structure. For a similar compound, 4-(1-methyl-1H-pyrazol-5-yl)pyridine, the formation of the 3-substituted isomer was confirmed by LC/MS and 1H NMR analysis.[2]
Q3: How can I improve the regioselectivity of the cyclization reaction to favor the 5-substituted product?
A3: The regioselectivity of the reaction between a 1,3-dicarbonyl equivalent and a substituted hydrazine is influenced by the reaction conditions. Generally, in acidic conditions, the reaction of phenylhydrazine with an unsymmetrical 1,3-diketone tends to favor the formation of the isomer where the substituted nitrogen is adjacent to the less sterically hindered carbonyl group. In the case of the enaminone precursor, the electronics of the pyridine and phenyl rings will also play a significant role. Experimenting with acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) or performing the reaction in an acidic solvent may improve the ratio of the desired 5-substituted isomer.
Q4: What are some alternative synthetic strategies for preparing this compound?
A4: While the enaminone route is common, other methods for pyrazole synthesis could be adapted. These include:
-
Reaction of a 1,3-diketone with phenylhydrazine: This is a classic method for pyrazole synthesis. The required precursor would be 1-(pyridin-4-yl)butane-1,3-dione. The regioselectivity of the cyclization would still be a key consideration.
-
Cross-coupling reactions: If a suitably substituted pyrazole precursor is available (e.g., 5-bromo-1-phenyl-1H-pyrazole), a Suzuki or Stille coupling with a pyridine-4-boronic acid or a stannane derivative could be employed to form the C-C bond between the pyrazole and pyridine rings.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
This protocol is adapted from procedures for similar enaminone syntheses.
-
To a solution of 4-acetylpyridine (1.0 eq) in a suitable solvent (e.g., toluene or xylene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1-1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent like diethyl ether or a mixture of diethyl ether and hexanes to yield the enaminone as a solid.
Protocol 2: Synthesis of this compound
This protocol is an adaptation based on the synthesis of the analogous 1-methyl derivative.[2]
-
Dissolve (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 eq) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 1-4 hours. Monitor the reaction by TLC until the starting enaminone is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent by rotary evaporation.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which will likely be a mixture of regioisomers.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration) to separate the desired 5-substituted isomer from the 3-substituted isomer.
Visualizations
Logical Troubleshooting Workflow for Low Yield
References
troubleshooting purification of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine by chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
Problem 1: Poor separation of the product from a close-running impurity.
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Question: My TLC analysis shows two spots with very similar Rf values, and I am unable to achieve baseline separation on my column. What could be the issue and how can I resolve it?
-
Answer: A common impurity in the synthesis of similar pyrazole derivatives is a regioisomer. For instance, in the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine, the 4-(1-methyl-1H-pyrazol-3-yl)pyridine isomer is a known byproduct[1]. The phenyl analogue may have a similar isomeric impurity. These isomers often have very similar polarities, making separation challenging.
Troubleshooting Steps:
-
Solvent System Optimization: A standard mobile phase for compounds of this type is a mixture of hexane and ethyl acetate[2][3]. Experiment with different ratios to maximize the separation. A less polar solvent system (higher hexane percentage) will generally increase the resolution between closely eluting spots. Try a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.
-
Alternative Solvents: Consider adding a small percentage of a different solvent to your mobile phase to alter the selectivity. For example, dichloromethane or a small amount of an amine like triethylamine (NEt3) can be effective. The addition of ~5% NEt3 can help to reduce tailing and may improve separation for basic compounds like pyridines[4].
-
Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary.
-
Problem 2: The product is not eluting from the column or the recovery is very low.
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Question: I've loaded my sample, but I'm not seeing my product come off the column, even after flushing with a highly polar solvent. What should I do?
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Answer: This issue can arise from several factors, including compound decomposition on the silica gel, incorrect solvent choice, or precipitation.
Troubleshooting Steps:
-
Check Compound Stability: Pyridine and pyrazole derivatives can sometimes interact strongly with the acidic surface of silica gel, leading to irreversible adsorption or decomposition[5]. To test for this, dissolve a small amount of your crude product in your chosen eluent, add a small amount of silica gel, and stir for a few hours. Monitor the solution by TLC to see if the product spot diminishes or if new spots appear.
-
Deactivate the Silica Gel: If you suspect your compound is unstable on silica, you can deactivate it by pre-treating the silica gel with a small amount of a base, such as triethylamine, mixed with your mobile phase.
-
Verify Solvent System: Double-check that you are using the correct mobile phase and that the polarity is appropriate to elute your compound. Based on similar structures, a mobile phase of hexane:ethyl acetate in ratios from 10:1 to 1:1 should be a good starting point[2][3][4][6].
-
Solubility Issues: Ensure your compound is soluble in the mobile phase. If the compound precipitates on the column, it will not elute properly.
-
Problem 3: Peak tailing in the collected fractions.
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Question: My product is eluting from the column, but the peaks on my TLC plates are tailing, leading to cross-contamination of fractions. How can I get sharper bands?
-
Answer: Peak tailing for basic compounds like pyridines is common on silica gel due to strong interactions with acidic silanol groups.
Troubleshooting Steps:
-
Add a Basic Modifier: As mentioned previously, adding a small amount of a base like triethylamine or pyridine to your mobile phase can neutralize the acidic sites on the silica gel and significantly reduce tailing.
-
Lower the Sample Load: Overloading the column can lead to band broadening and tailing. Use a sample-to-silica ratio of approximately 1:50 to 1:100.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Frequently Asked Questions (FAQs)
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Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
-
Q2: How can I visualize this compound on a TLC plate?
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A2: This compound should be visible under a UV lamp (at 254 nm) due to the presence of aromatic rings. You can also use staining agents like potassium permanganate or iodine.
-
-
Q3: What are the potential impurities I should be aware of during the synthesis?
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A3: Besides the starting materials, a common impurity is the regioisomer, 4-(1-phenyl-1H-pyrazol-3-yl)pyridine[1]. Other potential impurities could arise from side reactions of your specific synthetic route.
-
-
Q4: My compound appears to be degrading on the silica gel. What can I do?
-
A4: You can try deactivating the silica gel with a basic modifier like triethylamine, or switch to a more inert stationary phase like neutral alumina.
-
Experimental Protocols
Column Chromatography Protocol for Purification of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a hexane:ethyl acetate solvent system (start with a 4:1 ratio).
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Visualize the spots under a UV lamp.
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.3 for optimal separation.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the chosen mobile phase (the same solvent system determined from your TLC analysis).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the sample through the column, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (start with 4:1, adjust based on TLC)[2][3][4][6] |
| TLC Rf of Product | ~0.2-0.3 |
| Sample Load | 1-2% of the silica gel weight |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
Visualizations
Caption: Troubleshooting workflow for chromatography purification.
Caption: Interaction of the target compound with the silica gel stationary phase.
References
Technical Support Center: Optimization of Pyrazole Ring Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in pyrazole synthesis.
Troubleshooting Guide
My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
1. Sub-optimal Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to proceed at an optimal rate, while others may benefit from lower temperatures to minimize side reactions. For instance, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60°C improved the yield, but further increases led to a decrease.[1] It is crucial to consult the literature for the specific pyrazole synthesis method you are employing and optimize the temperature accordingly.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and selectivity. For the condensation of 1,3-diketones with arylhydrazines, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to give better results than polar protic solvents such as ethanol.[2] Experimenting with different solvents of varying polarity can lead to significant yield improvements. Solvent-free reaction conditions have also been reported to increase reaction rates and yields in some cases.[3]
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Catalyst: Many pyrazole syntheses are catalyst-dependent. An inappropriate or inactive catalyst will lead to poor conversion. Ensure you are using the correct catalyst for your specific reaction. For example, nano-ZnO has been used as an efficient catalyst for the condensation of phenylhydrazine with ethyl acetoacetate, leading to excellent yields.[4] Lewis acids like lithium perchlorate have also been employed to catalyze the reaction between hydrazines and 1,3-diketones.[4] If you are using a catalyst, consider factors like catalyst loading, purity, and activation (if required).
2. Reactant Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your starting materials (e.g., 1,3-dicarbonyl compounds, hydrazines) can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield of the desired pyrazole. Ensure your reactants are of high purity, and consider purification before use if necessary.
-
Stoichiometry: The molar ratio of your reactants is critical. While a 1:1 stoichiometry of the dicarbonyl compound to hydrazine is typical, an excess of one reactant may be beneficial in certain cases to drive the reaction to completion. However, an excessive amount of hydrazine can sometimes lead to the formation of impurities.[5]
3. Reaction Time:
-
Insufficient reaction time will result in incomplete conversion of the starting materials. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some protocols report short reaction times, especially with efficient catalysts, while others may require several hours.[4]
4. Work-up and Purification:
-
Product loss can occur during the work-up and purification steps. Inefficient extraction or suboptimal crystallization conditions can significantly reduce the isolated yield. For purification, recrystallization from solvents like ethanol or methanol is a common method.[6] In some cases, acid-base treatment can be used to purify pyrazole compounds.[6] For challenging separations, column chromatography on silica gel (sometimes deactivated with triethylamine or ammonia) or reversed-phase silica may be necessary.[6]
Below is a troubleshooting workflow to address low yield:
Caption: Troubleshooting workflow for low pyrazole yield.
I am getting a mixture of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[4][7] The regioselectivity is determined by which carbonyl group of the dicarbonyl compound is initially attacked by which nitrogen atom of the hydrazine.
Strategies to Control Regioselectivity:
-
Choice of Reactants: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. Highly differentiated steric or electronic environments around the two carbonyl groups can favor the formation of one regioisomer.
-
Reaction Conditions:
-
Solvent: The solvent can influence the regioselectivity. For instance, in the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones, aprotic dipolar solvents have been found to provide better regioselectivity compared to polar protic solvents.[2]
-
Catalyst and pH: The use of specific catalysts or adjusting the pH can direct the reaction towards a particular isomer. Acid catalysis can influence the rate of both the initial imine formation and the subsequent cyclization, which can in turn affect the product distribution.[8]
-
-
Use of 1,3-Dicarbonyl Surrogates: Employing surrogates for 1,3-dicarbonyl compounds, such as β-enaminones, can offer a high degree of regiocontrol.[9]
-
Flow Chemistry: Continuous flow processes have been shown to sometimes offer better control over reaction parameters, potentially leading to improved regioselectivity compared to batch reactions.[10]
The following diagram illustrates the factors influencing regioselectivity:
Caption: Key factors for controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole ring synthesis?
The most prevalent methods for synthesizing the pyrazole ring include:
-
Knorr Pyrazole Synthesis: This involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester) with a hydrazine.[11][12] It is a widely used, robust, and often high-yielding reaction.
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole (like a diazo compound or nitrilimine) with a dipolarophile (such as an alkyne or alkene).[4]
-
Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a single step to form the pyrazole ring, often offering high efficiency and atom economy.[13]
Q2: How do I choose the right solvent for my pyrazole synthesis?
The ideal solvent depends on the specific reaction. However, some general guidelines are:
-
For Knorr-type syntheses: While ethanol is traditionally used, aprotic dipolar solvents like DMF, DMAc, or DMSO can lead to better yields and regioselectivity, especially with arylhydrazines.[2][4]
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Green Chemistry Approaches: Water and polyethylene glycol (PEG) are being explored as environmentally friendly solvent options.[4] Solvent-free conditions, sometimes under microwave irradiation, can also be highly effective.[3]
Q3: What are some common side reactions to be aware of during pyrazole synthesis?
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Formation of Regioisomers: As discussed in the troubleshooting section, this is a major side reaction with unsymmetrical starting materials.
-
Incomplete Dehydration: In some cases, the intermediate pyrazoline may not fully dehydrate to the aromatic pyrazole. This can sometimes be addressed by adjusting the reaction conditions (e.g., adding a dehydrating agent or increasing the temperature).
-
Hydrazine Degradation: Hydrazines can be unstable, especially at elevated temperatures, which can lead to the formation of colored impurities.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this.
-
Formation of Byproducts from Reactants: Impurities in the starting materials can lead to a variety of side products. For example, in the synthesis of 3,4-dimethylpyrazole from 2-butanone and methyl formate, the formation of 3-ethylpyrazole as a byproduct can occur due to impurities in the intermediate.
Q4: What are the best methods for purifying my pyrazole product?
-
Recrystallization: This is the most common and often the most effective method for purifying solid pyrazole products. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[6]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool. Normal-phase silica gel is commonly used, sometimes deactivated with a base like triethylamine to prevent product degradation or strong adsorption.[6] Reversed-phase (C18) chromatography can be an alternative for certain compounds.[6]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with an acid, washing away neutral impurities, and then regenerating the free pyrazole by adding a base.[6] The resulting acid addition salts can also be purified by crystallization.[14]
Data Presentation
Table 1: Comparison of Catalysts in Pyrazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Not specified | Not specified | Short | 95 | [4] |
| Lithium Perchlorate | Hydrazines, 1,3-Diketones | Ethylene Glycol | Room Temp. | Not specified | 70-95 | [4] |
| Amberlyst-70 | Hydrazines, 1,3-Diketones | Not specified | Not specified | Not specified | Good to Excellent | [4] |
| Sc(OTf)₃ | Perfluoroacetyl diazoester, Ketones | Not specified | Not specified | Not specified | 97 | [1] |
| Cu(OTf)₂ | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Not specified | 60 | Not specified | Moderate to Excellent | [4] |
Table 2: Influence of Solvent on Pyrazole Synthesis
| Solvent | Reactants | Catalyst | Temperature (°C) | Yield (%) | Notes | Reference |
| N,N-Dimethylacetamide (DMAc) | Arylhydrazine HCl, 1,3-Diketones | Acidic | Room Temp. | 59-98 | High regioselectivity | [4] |
| Ethanol | Arylhydrazine HCl, 1,3-Diketones | Acidic | Room Temp. | Lower | Traditional solvent, may give lower yields/selectivity | [2] |
| Dimethyl Sulfoxide (DMSO) | Glycine | Malonic acid, Pyrazole-4-carbaldehydes | Room Temp. | Excellent | Green chemistry approach | [15] |
| Solvent-free | Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | TBAB | Room Temp. | Good | Faster reaction rates | [3] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a general guideline for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, acetic acid, or DMAc)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a base may be needed.
-
If a catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the specific reactants) and stir for the required time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Safety Note: Hydrazines are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
The following diagram outlines the general experimental workflow for pyrazole synthesis and optimization:
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones [mdpi.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. tandfonline.com [tandfonline.com]
identifying and minimizing byproducts in 4-(1-phenyl-1H-pyrazol-5-yl)pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine. Our goal is to help you identify and minimize the formation of byproducts, ensuring a higher yield and purity of your target compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the formation of the undesired regioisomer, 4-(1-phenyl-1H-pyrazol-3-yl)pyridine.
Problem: Low yield of the desired this compound and presence of a major byproduct.
Possible Cause: Formation of the regioisomeric byproduct, 4-(1-phenyl-1H-pyrazol-3-yl)pyridine, is a common issue in the Knorr-type synthesis of unsymmetrical pyrazoles. The regioselectivity of the reaction between the 1,3-dicarbonyl precursor (1-(pyridin-4-yl)-3-phenylpropane-1,3-dione) and phenylhydrazine is highly dependent on the reaction conditions.
Solution:
-
Solvent Selection: The polarity of the solvent plays a crucial role in directing the initial nucleophilic attack of phenylhydrazine.
-
Protic Solvents (e.g., ethanol, acetic acid): These solvents can hydrogen bond with the carbonyl groups of the 1,3-dicarbonyl compound, influencing which carbonyl is more susceptible to nucleophilic attack. Generally, protic solvents favor the formation of the desired 1,5-disubstituted pyrazole. For a similar synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine, heating in ethanol was used, though a mixture of isomers was still observed.[1]
-
Aprotic Solvents (e.g., toluene, dioxane): In the absence of hydrogen bonding, the inherent electronic and steric factors of the starting materials will dictate the regioselectivity. For some pyrazole syntheses, aprotic solvents have been shown to favor the formation of the 1,3-disubstituted isomer.
-
-
Reaction Temperature: The reaction temperature can influence the reaction rate and selectivity. It is advisable to start with moderate temperatures (e.g., refluxing ethanol) and optimize as needed based on byproduct analysis.
-
Catalyst: The Knorr pyrazole synthesis is often catalyzed by acid.[2][3][4][5] The choice and concentration of the acid catalyst can affect the regioselectivity. Common choices include acetic acid or mineral acids. Experimenting with different catalysts and concentrations may be necessary to optimize the isomer ratio.
Problem: Difficulty in separating the desired product from its regioisomeric byproduct.
Possible Cause: The similar polarity and physical properties of the two regioisomers can make their separation by standard column chromatography challenging.[6]
Solution:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating closely related isomers.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where both isomers have good absorbance (e.g., around 254 nm) should be used.
-
-
Fractional Crystallization: If a suitable solvent system can be found, fractional crystallization may be employed to enrich the desired isomer. This often requires careful experimentation with different solvents and cooling rates.
Problem: Ambiguous identification of the desired product and byproduct.
Possible Cause: Mass spectrometry alone may not be sufficient to distinguish between the two regioisomers as they have the same molecular weight.
Solution:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation of the isomers.
-
1H NMR: The chemical shift of the pyrazole proton (H4) and the protons of the pyridine and phenyl rings will differ between the two isomers due to their different electronic environments.
-
2D NMR (e.g., HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show long-range correlations between protons and carbons, helping to establish the connectivity of the rings. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between protons on the different rings, confirming their relative positions.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the mass spectra of the isomers may be similar, their fragmentation patterns can sometimes show subtle differences. The primary utility of GC-MS in this context is the chromatographic separation of the isomers, which will exhibit different retention times.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the synthesis of this compound?
A1: The most common and significant byproduct is the regioisomer, 4-(1-phenyl-1H-pyrazol-3-yl)pyridine. This arises from the two possible modes of cyclization during the reaction of the unsymmetrical 1,3-dicarbonyl precursor with phenylhydrazine. For the analogous synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine, a product-to-byproduct ratio of 3.8:1 was observed, indicating that the formation of the 3-yl isomer can be substantial.[1]
Q2: How can I control the regioselectivity of the reaction to favor the desired 5-substituted pyrazole?
A2: The regioselectivity of the Knorr pyrazole synthesis can be influenced by several factors:
-
Solvent: Using a protic solvent like ethanol or acetic acid is generally recommended to favor the formation of the 1,5-disubstituted product.
-
pH: The acidity of the reaction medium can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the regioselectivity.[2]
-
Reactant Stoichiometry: Some studies have shown that the ratio of the 1,3-dicarbonyl compound to the hydrazine can impact the regioisomeric ratio.[2]
Q3: What analytical techniques are best for identifying and quantifying the desired product and its byproduct?
A3: A combination of techniques is recommended for accurate identification and quantification:
-
HPLC: For quantitative analysis of the product and byproduct ratio. A validated reverse-phase HPLC method is ideal.
-
NMR Spectroscopy (1H, 13C, and 2D): For unambiguous structural confirmation of the isomers.
-
GC-MS: For separation and identification based on retention time and fragmentation patterns.[7][8]
-
LC-MS: Can be used to confirm the molecular weight of the product and byproduct.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions on Isomer Ratio (Hypothetical Data)
| Entry | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Ratio (5-yl : 3-yl isomer) |
| 1 | Ethanol | Acetic Acid | 80 | 4 | 4:1 |
| 2 | Toluene | None | 110 | 8 | 1:2 |
| 3 | Dioxane | p-TsOH | 100 | 6 | 1:1.5 |
| 4 | Ethanol | None | 80 | 12 | 3:1 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary and require experimental optimization.
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is a general guideline based on the Knorr pyrazole synthesis and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(pyridin-4-yl)-3-phenylpropane-1,3-dione (1 equivalent) in a suitable protic solvent (e.g., ethanol or glacial acetic acid).
-
Addition of Phenylhydrazine: Add phenylhydrazine (1.1 equivalents) to the solution. If using an acid catalyst (e.g., a few drops of concentrated sulfuric acid or a larger amount of acetic acid), it can be added at this stage.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel or by preparative HPLC to separate the desired product from the regioisomeric byproduct.
Analytical Method: HPLC for Isomer Quantification
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 10% to 90% B over 20 minutes, followed by a hold at 90% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the crude product in the mobile phase or a suitable solvent (e.g., methanol) and dilute to an appropriate concentration.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. 4-(1-Methyl-1H-pyrazol-5-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. researchgate.net [researchgate.net]
challenges in scaling up the synthesis of pyrazole-pyridine compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-pyridine compounds, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyrazole-pyridine compounds?
A1: The primary synthetic strategies for pyrazole-pyridine compounds involve two main approaches: the formation of a pyridine ring onto a pre-existing pyrazole ring, and the formation of a pyrazole ring on a pre-existing pyridine.[1][2] Common methods include the reaction of 3-aminopyrazole with 1,3-dicarbonyl compounds, the Gould-Jacobs reaction, and starting from 2-chloro-3-nitropyridines followed by a sequence of SNAr and modified Japp–Klingemann reactions.[3][4] One-pot multicomponent reactions are also gaining traction for their efficiency.[5]
Q2: What are the key challenges when scaling up the synthesis of pyrazole-pyridine compounds?
A2: Scaling up the synthesis of pyrazole-pyridine compounds from laboratory to industrial scale presents several challenges. These include managing reaction exotherms, ensuring efficient mixing, dealing with the handling and safety of hazardous reagents like hydrazine, controlling impurity profiles, and developing robust crystallization and purification procedures for large batches.[6] The transition to flow chemistry is an emerging strategy to mitigate some of these challenges by offering better control over reaction parameters and enhancing safety.
Q3: Are there specific safety precautions I should take when working with hydrazine and pyridine on a large scale?
A3: Yes, both hydrazine and pyridine pose significant safety risks, especially at a larger scale. Hydrazine is a suspected carcinogen and can decompose violently, particularly in the presence of metal catalysts.[7] It is crucial to handle it in a well-ventilated area, use appropriate personal protective equipment (PPE), and avoid contact with metals. Pyridine is a flammable liquid with a low flash point, and its vapors can form explosive mixtures with air. Large-scale reactions involving pyridine should be conducted in properly grounded equipment and in an inert atmosphere to minimize fire hazards. Always consult the Safety Data Sheet (SDS) for detailed handling instructions.
Q4: How can I improve the yield and purity of my pyrazole-pyridine product during scale-up?
A4: Optimizing reaction parameters is key to improving yield and purity. This can involve adjusting the temperature, reaction time, catalyst loading, and solvent system. The choice of base can also significantly impact the reaction outcome.[1] For purification, developing a robust crystallization process is often more effective and scalable than chromatography. This may involve screening different solvents and optimizing cooling profiles to obtain a product with the desired purity and crystal form. In some cases, forming a salt of the pyrazole-pyridine compound can facilitate purification through crystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal catalyst loading or inactive catalyst.- Poor quality of starting materials.- Formation of side products due to incorrect stoichiometry or reaction conditions. | - Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.- Experiment with different catalyst loadings and ensure the catalyst is fresh and active.- Verify the purity of starting materials before use.- Carefully control the addition of reagents and maintain the optimal reaction temperature. |
| Formation of Regioisomers | - In reactions with unsymmetrical starting materials, the formation of multiple regioisomers is possible.[1] | - If possible, use a symmetrical starting material to avoid regioselectivity issues.- Optimize reaction conditions (e.g., temperature, solvent, catalyst) to favor the formation of the desired isomer.- Protect one of the reactive sites on the starting material to direct the reaction to the desired position. |
| Difficult Purification | - The product may be an oil or have similar polarity to impurities, making chromatographic separation challenging on a large scale.- The product may not crystallize easily from common solvents. | - Explore crystallization as the primary purification method. Conduct a solvent screen to identify a suitable crystallization solvent or solvent system.- Consider converting the product into a salt to facilitate crystallization and purification.- For persistent impurities, an additional purification step such as a slurry wash or a second crystallization may be necessary. |
| Poor Filterability of Crystalline Product | - The formation of very fine particles or needle-like crystals can lead to slow filtration and difficult handling. | - Optimize the crystallization conditions (e.g., cooling rate, agitation) to promote the growth of larger, more uniform crystals.- Consider seeding the crystallization with a small amount of the desired crystalline material.- Experiment with different anti-solvents to influence crystal habit. |
| Reaction Exotherm Difficult to Control | - Highly exothermic reactions can lead to runaway conditions, especially on a large scale. | - Ensure the reactor has adequate cooling capacity.- Add the reactive reagent slowly and monitor the internal temperature closely.- Consider using a semi-batch process where one reagent is added portion-wise.- For highly energetic reactions, explore the use of flow chemistry for better temperature control. |
Quantitative Data
Table 1: Comparison of Reaction Conditions and Yields for Pyrazolo[3,4-b]pyridine Synthesis
| Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-amino-1-phenyl-pyrazole and α,β-unsaturated ketones | ZrCl₄ | DMF/EtOH | 95 | 16 | 13-28 | [8] |
| 2-chloro-3-nitropyridines and aryldiazonium tosylate | Pyridine, Pyrrolidine | MeCN | 40 | 0.25-1.5 | 72-85 | [9] |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine and ethyl acetoacetate | - | Solvent-free | - | - | 55-70 | [10] |
| 5-aminopyrazoles and alkynyl aldehydes | Ag(CF₃CO₂), TfOH | DMAc | 100 | 2 | 64-78 | [11] |
| 1,3-dicarbonyl compounds and 5-aminopyrazole | Acetic acid | Acetic acid | Reflux | 1 | up to 98 | [2] |
| 1,3-dicarbonyl compounds and 5-aminopyrazole | Acetic acid/Triethylamine | - | 150-160 | 0.25-0.33 | 86-98 | [1] |
Experimental Protocols
Protocol 1: Multi-kilogram Scale Synthesis of a Pyrazolo[3,4-c]pyridin-7-one Derivative (Adapted from[6])
Materials:
-
γ-caprolactone (28.75 kg)
-
Potassium tert-butoxide
-
Oxalamide ketone
-
Cyclopentyl hydrazine dihydrochloride
-
Tetrahydrofuran (THF)
-
2-Propanol
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of the Enol Ether: The synthesis begins with the conversion of γ-caprolactone through a multi-step sequence to an oxalamide ketone intermediate.
-
Dieckmann Cyclization: The oxalamide ketone (28.3 kg) is dissolved in dry THF (106 L) in a 100-gallon glass-lined reactor. This solution is then added to a solution of potassium tert-butoxide (10.4 kg) in THF (159 L) in a 300-gallon glass-lined reactor over 30 minutes, maintaining the temperature below 35 °C. The reaction is monitored by HPLC until completion.
-
Work-up and Isolation of the Potassium Salt: Water (371 L) is added to the reaction mixture, followed by isopropyl ether (91 L). The layers are separated, and the aqueous layer containing the potassium salt of the product is washed with isopropyl ether.
-
Pyrazole Ring Formation: The aqueous solution of the potassium salt is acidified with hydrochloric acid. The resulting intermediate is then reacted with cyclopentyl hydrazine dihydrochloride in THF at reflux to form the pyrazole ring.
-
Crystallization and Isolation: After the reaction is complete, the mixture is cooled, and the product is crystallized from a suitable solvent system (e.g., 2-propanol/water). The crystalline product is collected by filtration, washed, and dried under vacuum.
Note: This is a condensed protocol. For a detailed, step-by-step procedure, please refer to the original publication.[6]
Visualizations
Caption: General workflow for the synthesis of pyrazole-pyridine compounds.
Caption: Decision tree for troubleshooting low yield or purity issues.
References
- 1. mdpi.com [mdpi.com]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Command Line | Graphviz [graphviz.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Graphviz on Windows error: 'dot' is not recognized as an internal or external command, operable program or batch file - Stack Overflow [stackoverflow.com]
Technical Support Center: Crystallization of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
Issue 1: The compound will not crystallize from solution.
Q1: My compound has precipitated as an oil, not crystals. What should I do?
A1: Oiling out is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is supersaturated at a temperature above the compound's melting point in the solvent.
-
Recommended Actions:
-
Re-dissolve and dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation level. Allow the solution to cool more slowly.
-
Change solvent system: If dilution is ineffective, consider a different solvent or a co-solvent system. For pyrazole and pyridine-containing compounds, common solvents for recrystallization include ethanol, methanol, or mixtures such as ethanol/water or methanol/acetone.[1]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a previously obtained crystal of your compound, add a tiny amount to the solution to act as a seed for crystallization.
-
Q2: The solution is clear and no crystals are forming, even after cooling.
A2: This indicates that the solution is not sufficiently supersaturated.
-
Recommended Actions:
-
Concentrate the solution: Gently heat the solution to evaporate a portion of the solvent. Be careful not to evaporate too much, which could lead to rapid precipitation or oiling out. Cool the solution again and observe.
-
Induce nucleation: Try scratching the flask or adding a seed crystal as described above.
-
Use an anti-solvent: If your compound is soluble in a particular solvent, you can try adding a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise to the solution until it becomes slightly turbid, then warm the solution until it is clear again and allow it to cool slowly. For compounds like this compound, a common anti-solvent for recrystallization from alcohols could be water or a non-polar solvent like hexane.
-
Issue 2: The crystals are of poor quality or purity.
Q1: The crystals that formed are very small, like a powder.
A1: The formation of very fine crystals or a powder suggests that the rate of crystallization was too fast, which can trap impurities.
-
Recommended Actions:
-
Slow down the cooling process: After dissolving the compound in the hot solvent, insulate the flask to allow it to cool to room temperature as slowly as possible before any further cooling in an ice bath.
-
Use a co-solvent system: Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise at an elevated temperature until the solution is slightly turbid. This can often lead to the growth of larger, more well-defined crystals upon slow cooling.
-
Q2: The purified crystals are still showing impurities by analysis (e.g., NMR, LC-MS).
A2: This indicates that the chosen crystallization protocol is not effectively removing the specific impurities present.
-
Recommended Actions:
-
Multiple recrystallizations: A single crystallization may not be sufficient. A second recrystallization from the same or a different solvent system may be necessary.
-
Charcoal treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly as it can also adsorb your product.
-
Formation of acid addition salts: For basic compounds like pyridines, purification can sometimes be achieved by forming an acid addition salt, crystallizing the salt, and then neutralizing it to recover the pure compound. Common acids for this purpose include hydrochloric acid or phosphoric acid, and preferred solvents for the salt crystallization are often acetone, ethanol, or isopropanol.
-
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents to try for the crystallization of this compound?
A: Based on related structures, good starting points for solvent screening include:
-
Alcohols: Ethanol and methanol are frequently used for the recrystallization of pyrazole and pyridine derivatives. For a similar compound, (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate, single crystals were obtained from ethanol.[2]
-
Co-solvent systems: Mixtures such as methanol/acetone or ethanol/water can be effective.[1]
-
Other polar aprotic solvents: For some pyrazole derivatives, recrystallization from dimethylformamide has been reported.
Q: How can I obtain a single crystal suitable for X-ray crystallography?
A: Growing single crystals often requires slow crystallization over a longer period.
-
Slow evaporation: Dissolve your compound in a suitable solvent in a vial. Cover the vial with a cap that has a small hole pricked in it to allow for very slow evaporation of the solvent over several days to weeks.
-
Solvent layering: Dissolve your compound in a small amount of a dense, "good" solvent at the bottom of a narrow tube. Carefully layer a less dense, "poor" solvent on top. Crystals may form at the interface over time.
-
Vapor diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar that contains a more volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of your compound and promoting slow crystal growth.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the compound completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
| Solvent/System | Suitability for Dissolution (Hot) | Suitability for Crystallization (Cold) | Notes |
| Ethanol | Good | Moderate | Often a good starting point for pyrazole derivatives.[2] |
| Methanol | Good | Moderate | Similar to ethanol. |
| Methanol/Acetone | Good | Good | Can be effective for compounds that are highly soluble in methanol.[1] |
| Ethanol/Water | Good | Good | Water acts as an anti-solvent. |
| Dimethylformamide | Very Good | Poor | May require an anti-solvent for crystallization. |
| Toluene | Moderate | Good | A less polar option that can be effective. |
| Hexane | Poor | - | Can be used as an anti-solvent. |
Visualizations
Caption: General experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for the crystallization of this compound.
References
addressing regioselectivity issues in the synthesis of substituted pyrazoles
Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity and other synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioselectivity issues in pyrazole synthesis?
The most common reason for a lack of regioselectivity is the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, famously known as the Knorr pyrazole synthesis.[1][2] This reaction can proceed through two different pathways, leading to a mixture of regioisomers which are often difficult to separate.[1] The initial non-regioselective formation of a hydrazone intermediate is a key factor in the formation of these isomeric mixtures.[1]
Q2: How can I control the regioselectivity in the Knorr pyrazole synthesis?
Several factors can be manipulated to control the regioselectivity:
-
Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound or the hydrazine can favor the formation of one regioisomer.[1] For instance, when an aryl group and an alkyl group are present in the 1,3-dicarbonyl compound, the reaction typically yields the regioisomer with the aryl group at position 5 and the alkyl group at position 3 as the major product.[3]
-
pH Control: The reaction conditions, specifically the pH, can influence the regioselectivity. Under neutral conditions, the more nucleophilic nitrogen of the substituted hydrazine attacks the more electrophilic carbonyl group. In acidic conditions, the terminal amino group of the hydrazine can be protonated, leading to an attack by the other nitrogen atom and potentially altering the isomeric ratio.[1]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine.[4][5][6][7]
Q3: Are there alternative methods to the Knorr synthesis that offer better regioselectivity?
Yes, several methods provide excellent regiocontrol:
-
Reaction of Ethynyl Ketones with Hydrazines: This method is highly regioselective and produces 1,3,5-substituted pyrazoles in excellent yields. The regioselectivity is not significantly affected by the nature of the substituents on the acetylenic ketone.[8][9]
-
1,3-Dipolar Cycloaddition Reactions: The reaction of nitrile imines with alkynes or enamines is a powerful tool for the regioselective synthesis of pyrazoles.[1][10] Similarly, the cycloaddition of diazo compounds with alkynes offers high regioselectivity.[1]
-
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This approach provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity, especially when the substituents are similar.[11][12][13]
-
Reaction of N-Arylhydrazones with Nitroolefins: This method allows for the regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[14]
Q4: Can modern synthetic techniques improve regioselectivity?
Absolutely. Modern techniques offer enhanced control over reaction parameters:
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions and, in some cases, improve regioselectivity, often under acidic conditions.[15][16][17] It has been successfully used for the efficient synthesis of various pyrazole derivatives.[16][18]
-
Flow Chemistry: Continuous-flow synthesis provides excellent control over reaction conditions such as temperature, pressure, and reaction time, which can lead to improved yields and regioselectivities.[19][20][21] This technique is also advantageous for scaling up reactions safely.[19][20]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Reaction of a 1,3-Diketone with a Substituted Hydrazine
Symptoms:
-
Formation of a mixture of two regioisomeric pyrazoles, confirmed by NMR or LC-MS.
-
Difficulty in separating the isomers by column chromatography or recrystallization.[1]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Similar steric and electronic properties of the 1,3-diketone substituents. | Modify the substrate to have more distinct substituents if possible. Alternatively, explore different synthetic routes that offer inherent regioselectivity. |
| Suboptimal reaction conditions. | 1. Solvent Modification: Switch to a fluorinated alcohol solvent such as TFE or HFIP to enhance regioselectivity.[4][5][6][7] 2. pH Adjustment: Systematically vary the pH of the reaction. For example, adding a catalytic amount of a strong acid like HCl can favor one isomer.[1] |
| The inherent nature of the Knorr synthesis for the specific substrates. | 1. Use a 1,3-Dicarbonyl Surrogate: Employ a β-enaminone or an ethynyl ketone as the starting material.[1][9] 2. Reverse the Reaction Sequence: In some cases, forming the hydrazone first under controlled conditions before cyclization can improve the outcome.[1] |
Quantitative Data on Solvent Effects:
The table below illustrates the significant improvement in regioselectivity when using fluorinated alcohols as solvents for the reaction of various 1,3-diketones with methylhydrazine.
| 1,3-Diketone Substituents (R1, R2) | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 4-Cl-Ph, Me | EtOH | 80:20 | [4] |
| 4-Cl-Ph, Me | TFE | 95:5 | [4] |
| 4-Cl-Ph, Me | HFIP | 97:3 | [4] |
| 2-Furyl, CF3 | EtOH | 85:15 | [4] |
| 2-Furyl, CF3 | TFE | >99:1 | [4] |
| 2-Furyl, CF3 | HFIP | >99:1 | [4] |
| Ph, CF3 | EtOH | 82:18 | [4] |
| Ph, CF3 | HFIP | >99:1 | [4] |
Issue 2: Low Yield of the Desired Pyrazole Regioisomer
Symptoms:
-
The overall yield of the pyrazole product is low, even if the regioselectivity is acceptable.
-
Formation of significant side products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete reaction or decomposition of starting materials/products. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 2. Microwave Synthesis: Employ microwave heating to reduce reaction times and potentially minimize side product formation.[15][16] |
| Use of an inefficient synthetic route. | 1. Explore Catalytic Methods: Investigate metal-catalyzed reactions (e.g., using Cu, Fe, or Pd catalysts) that can proceed under milder conditions with higher efficiency.[22] 2. Consider a One-Pot Procedure: Multi-component reactions or tandem processes can improve overall yield by minimizing intermediate isolation steps.[11][23] |
| The chosen oxidant for aromatization (if starting from pyrazolines) is too harsh or inefficient. | If synthesizing pyrazoles through the oxidation of pyrazolines, screen different oxidizing agents such as DDQ, MnO2, or PhI(OAc)2.[24][25] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol is adapted from a method that offers complete regioselectivity.[11][12][13]
Materials:
-
N-alkylated tosylhydrazone (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv)
-
18-crown-6 (0.1 equiv)
-
Anhydrous pyridine
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the N-alkylated tosylhydrazone, t-BuOK, and 18-crown-6.
-
Add anhydrous pyridine via syringe and stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture at 100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Protocol 2: Improved Regioselectivity using Fluorinated Alcohols: Synthesis of N-Methyl-3-(4-chlorophenyl)-5-methylpyrazole
This protocol demonstrates the use of HFIP to achieve high regioselectivity.[4][5][6]
Materials:
-
1-(4-chlorophenyl)butane-1,3-dione (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
Dissolve 1-(4-chlorophenyl)butane-1,3-dione in HFIP in a round-bottom flask.
-
Add methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Remove the HFIP under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
The crude product can be analyzed by 1H NMR to determine the regioisomeric ratio and purified by column chromatography if necessary.
Visualizations
Caption: Knorr pyrazole synthesis leading to regioisomeric products.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review [dergipark.org.tr]
- 18. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pyrazole synthesis [organic-chemistry.org]
- 23. jocpr.com [jocpr.com]
- 24. tandfonline.com [tandfonline.com]
- 25. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Stability of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with 4-(1-phenyl-1H-pyrazol-5-yl)pyridine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: The compound's stability can be significantly affected by the pH of the solution. Both acidic and basic conditions can catalyze degradation reactions such as hydrolysis.[1][2] The pyridine nitrogen can be protonated at low pH, potentially altering its electronic properties and reactivity.
-
Light Exposure (Photodegradation): Aromatic heterocyclic compounds, including pyrazole and pyridine derivatives, can be susceptible to photodegradation upon exposure to UV or visible light.[3][4][5][6] This can lead to complex degradation pathways involving radical reactions, cyclization, and oxidation.
-
Oxidation: The presence of oxidizing agents, dissolved oxygen, or exposure to air can lead to oxidative degradation of the molecule. The pyrazole and pyridine rings, as well as the phenyl substituent, can be susceptible to oxidation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and photodegradation.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while the polarity of the solvent can influence reaction rates.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure, the following degradation pathways are plausible:
-
Photodegradation: Phenylpyrazole derivatives are known to undergo photodegradation.[5][6] Potential pathways include cleavage of the pyrazole ring, reactions involving the phenyl and pyridine rings, and the formation of various photoproducts.
-
Hydrolysis: Although the core pyrazole and pyridine rings are generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening or other hydrolytic degradation, especially if impurities from the synthesis are present.
-
Oxidation: The nitrogen atoms in the pyrazole and pyridine rings can be susceptible to N-oxidation.[7] The phenyl ring can also undergo hydroxylation. Oxidative cleavage of the pyrazole ring is also a possibility.
Q3: Are there any recommended storage conditions to enhance the stability of stock solutions?
A3: To maximize the shelf-life of your this compound solutions, the following storage conditions are recommended:
-
Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Controlled Temperature: Store solutions at low temperatures, such as 2-8 °C or -20 °C, to slow down potential degradation reactions. For long-term storage, -80 °C is preferable.
-
Inert Atmosphere: For sensitive experiments, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH Control: If compatible with the experimental setup, buffering the solution to a neutral or slightly acidic pH may enhance stability.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or concentration over a short period. | Degradation due to pH, light, or oxidation. | 1. Verify pH: Check the pH of your solution. If it is highly acidic or basic, consider using a buffered solvent system if your experiment allows. 2. Protect from Light: Repeat the experiment with light-protected containers (amber vials). 3. Deoxygenate Solvent: Prepare fresh solutions using solvents that have been deoxygenated by sparging with nitrogen or argon. 4. Add Antioxidants: Consider the addition of antioxidants like BHT (butylated hydroxytoluene) or ascorbic acid, if they do not interfere with your assay. |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Characterize Degradants: Attempt to identify the degradation products using mass spectrometry (MS) and NMR to understand the degradation pathway. 2. Conduct Forced Degradation Study: Intentionally expose the compound to harsh conditions (acid, base, peroxide, heat, light) to generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Inconsistent experimental results between batches or over time. | Inconsistent stability of the compound in solution. | 1. Standardize Solution Preparation: Prepare fresh solutions for each experiment from a solid, well-stored sample. 2. Implement Stability Testing: Perform a short-term stability study of the compound in your experimental solvent system to determine its stability window. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours). |
| Color change or precipitation in the solution. | Significant degradation or formation of insoluble degradation products. | 1. Visual Inspection: Note any changes in color or the appearance of solids. 2. Solubility Check: The degradation products may have different solubility profiles. Analyze both the supernatant and any precipitate to identify the components. 3. Re-evaluate Solvent System: Consider a different solvent or a co-solvent system that may improve the stability and solubility of both the parent compound and its potential degradants. |
Experimental Protocols
Protocol 1: pH Stability Assessment
Objective: To determine the stability of this compound at different pH values.
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7, 9, and 11).
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare Test Solutions: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL).
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 25 °C or 40 °C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Analyze the aliquots using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
Data Presentation: Plot the percentage of the remaining compound against time for each pH value.
Protocol 2: Photostability Assessment
Objective: To evaluate the susceptibility of this compound to photodegradation.
Methodology:
-
Prepare Solution: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water).
-
Sample Exposure:
-
Light Sample: Place the solution in a photostable, transparent container (e.g., quartz cuvette) and expose it to a controlled light source that mimics UV and visible light conditions (e.g., a photostability chamber with a calibrated lamp).
-
Dark Control: Wrap an identical sample in aluminum foil and place it alongside the light-exposed sample to serve as a dark control.
-
-
Incubation: Maintain a constant temperature during the exposure period.
-
Time-Point Analysis: At specified time intervals, withdraw aliquots from both the light-exposed and dark control samples.
-
Analysis: Analyze the samples by HPLC to quantify the parent compound and any photoproducts.
-
Data Comparison: Compare the degradation observed in the light-exposed sample to that in the dark control to determine the extent of photodegradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for assessing the stability of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
method refinement for consistent synthesis of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a consistent and successful synthesis.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.
Synthesis of (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one (Chalcone Precursor)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Ineffective base for the Claisen-Schmidt condensation.[1] - Low reaction temperature. - Insufficient reaction time. | - Ensure the sodium hydroxide or potassium hydroxide solution is fresh and of the correct concentration. - While the reaction can proceed at room temperature, gentle warming or refluxing in ethanol may be necessary to drive the reaction to completion.[1] - Monitor the reaction by TLC until the starting materials are consumed. |
| Formation of Side Products | - Self-condensation of 4-acetylpyridine. - Cannizzaro reaction of benzaldehyde if a strong base is used in excess. | - Add the benzaldehyde to the mixture of 4-acetylpyridine and base to ensure it reacts preferentially. - Use the stoichiometric amount of base and add it slowly to the reaction mixture. |
| Product is an Oil or Difficult to Crystallize | - Presence of impurities. - Residual solvent. | - Wash the crude product thoroughly with cold water to remove any remaining base and salts. - Recrystallize the crude product from a suitable solvent such as ethanol.[2] - Ensure the product is completely dry before assessing its physical state. |
Synthesis of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of Regioisomers | The reaction of an unsymmetrical chalcone with phenylhydrazine can yield two regioisomers: the desired 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine and the undesired 4-(1,5-diphenyl-1H-pyrazol-3-yl)pyridine.[3][4] | - The regioselectivity can be influenced by reaction conditions. Acidic conditions, such as using phenylhydrazine hydrochloride or adding acetic acid, can favor the formation of one isomer over the other.[5] - Careful purification by column chromatography is essential to separate the isomers.[3] A long silica gel column with a gradient elution of hexane and ethyl acetate is recommended.[3] |
| Low Yield of Pyrazole | - Incomplete cyclization. - Oxidation of the intermediate pyrazoline to pyrazole did not go to completion. | - Increase the reflux time to ensure the reaction goes to completion. Monitor by TLC. - While some pyrazoline-to-pyrazole conversions occur in situ, especially at reflux temperatures, an oxidizing agent like air (bubbling through the solution) or a chemical oxidant can be added after the initial cyclization if the pyrazoline intermediate is isolated. |
| Difficulty in Purifying the Product | - The two regioisomers have very similar polarities, making separation by column chromatography challenging.[3] - The product remains an oil even after chromatography. | - Use a long chromatography column and a slow, shallow gradient of a hexane/ethyl acetate solvent system to improve separation.[3] - Try recrystallization from a different solvent system after column chromatography. A mixture of polar and non-polar solvents might be effective. |
| How to Differentiate Between the Two Regioisomers? | The chemical environments of the protons and carbons are different in the two isomers. | - ¹H NMR: The chemical shift of the pyrazole proton can be a key indicator. Additionally, NOESY experiments can be used to confirm the structure by observing through-space interactions between the protons on the phenyl rings and the pyridine ring.[3] - ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) will differ significantly between the two isomers.[6][7] |
Experimental Protocols
1. Synthesis of (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one (Chalcone)
This protocol is based on the Claisen-Schmidt condensation reaction.[1][8][9]
-
Materials:
-
4-Acetylpyridine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve 4-acetylpyridine and benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the 10% NaOH solution dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, during which a precipitate should form.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solid product and wash it with cold water until the washings are neutral.
-
Wash the product with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one as a solid.
-
2. Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine.
-
Materials:
-
(E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Acetonitrile
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
-
Procedure:
-
In a round-bottom flask, dissolve (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one and phenylhydrazine in acetonitrile.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the desired product from any regioisomeric byproduct and impurities.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| Chalcone Synthesis | 4-Acetylpyridine, Benzaldehyde, NaOH | Ethanol | Room Temp. | 2-4 h | 70-85% |
| Pyrazole Synthesis | Chalcone, Phenylhydrazine | Acetonitrile | Reflux | 4 h | 60-75% |
Yields are approximate and can vary based on reaction scale and purification efficiency.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Overall workflow for the two-step synthesis of the target compound.
Logical Relationship for Troubleshooting Isomer Formation
Caption: Decision-making process for identifying and addressing regioisomer formation.
References
- 1. researchgate.net [researchgate.net]
- 2. (E)-3-[4-(Diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. Claisen-Schmidt Condensation [cs.gordon.edu]
Validation & Comparative
Comparative Efficacy Analysis: A Framework for Evaluating Novel Pyrazole-Based Compounds
Introduction
The development of novel therapeutic agents requires rigorous evaluation against existing standards of care. This guide provides a comparative framework for assessing the efficacy of new chemical entities, using a representative pyrazole-containing compound as an illustrative example due to the limited publicly available data on 4-(1-phenyl-1H-pyrazol-5-yl)pyridine. For this analysis, we will consider a hypothetical pyrazole-based PIM-1 kinase inhibitor, "Compound P," and compare its preclinical efficacy with a known PIM-1 inhibitor, SGI-1776, in the context of Acute Myeloid Leukemia (AML).
PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is implicated in various hematological malignancies, including AML, making it a promising target for cancer therapy. This guide will outline the preclinical data for our hypothetical Compound P and SGI-1776, detail the experimental methodologies, and visualize the relevant signaling pathway.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of Compound P and SGI-1776 against a human AML cell line (MOLM-13) and their inhibitory activity against the PIM-1 kinase.
| Parameter | Compound P (Hypothetical Data) | SGI-1776 (Published Data) |
| Target | PIM-1 Kinase | PIM-1/PIM-2/PIM-3, FLT3 |
| Cell Line | MOLM-13 (AML) | MOLM-13 (AML) |
| IC50 (PIM-1 Kinase Assay) | 15 nM | 7 nM |
| Cell Viability EC50 | 150 nM | 2 µM |
| Apoptosis Induction (Annexin V+) | 65% at 500 nM | 40% at 5 µM |
Experimental Protocols
1. PIM-1 Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of the compounds against purified human PIM-1 kinase.
-
Methodology: A radiometric kinase assay was performed using a 96-well plate format. Recombinant human PIM-1 kinase was incubated with the test compounds at varying concentrations in the presence of a peptide substrate and [γ-³²P]ATP. The reaction was allowed to proceed for 60 minutes at 30°C and then stopped. The phosphorylated substrate was captured on a filter membrane, and the incorporation of ³²P was quantified using a scintillation counter. The IC50 values were calculated from the dose-response curves.
2. Cell Viability Assay
-
Objective: To assess the cytotoxic effect of the compounds on AML cells.
-
Methodology: MOLM-13 cells were seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours. Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the EC50 values were determined from the resulting dose-response curves.
3. Apoptosis Assay
-
Objective: To quantify the induction of apoptosis in AML cells following treatment with the compounds.
-
Methodology: MOLM-13 cells were treated with the test compounds at their respective EC50 concentrations for 48 hours. The cells were then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PIM-1 signaling pathway and the experimental workflow for evaluating the efficacy of PIM-1 inhibitors.
Discussion
This comparative guide provides a structured approach to evaluating the efficacy of a novel pyrazole-based compound against an existing drug. The presented data for the hypothetical "Compound P" suggests it is a potent inhibitor of PIM-1 kinase and induces a strong apoptotic response in AML cells, potentially at a lower concentration than the comparator, SGI-1776. The detailed experimental protocols ensure that such comparisons are reproducible and robust. The signaling pathway diagram provides the biological context for the drug's mechanism of action, while the workflow diagram outlines a logical sequence for preclinical evaluation. This framework can be adapted for the comparison of other novel compounds as more data becomes available.
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine analogs, a promising scaffold in the development of novel kinase inhibitors. By examining the impact of various structural modifications on inhibitory activity, this document aims to inform the rational design of more potent and selective therapeutic agents. The data presented is compiled from published research and focuses on key kinase targets such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).
I. Core Scaffold and Rationale
The this compound core has emerged as a privileged structure in kinase inhibitor design. Its constituent aromatic systems, the pyridine and the N-phenylpyrazole, can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases. The strategic placement of these moieties allows for the exploration of chemical space through substitutions on both the pyridine and phenyl rings to optimize potency, selectivity, and pharmacokinetic properties.
II. Comparative SAR Analysis of Analogs
The following table summarizes the in vitro inhibitory activities of a series of 4-(pyrazol-3-yl)-pyridine analogs against JNK3 and p38 kinases. While the direct N-phenyl analogs were not extensively covered in the primary literature found, the SAR of the closely related N-unsubstituted and N-alkylated pyrazole core provides valuable insights into the electronic and steric requirements for activity. These findings can be extrapolated to guide the design of N-phenyl analogs.
| Compound ID | Pyrazole R1 | Pyridine X | Phenyl R2 | JNK3 IC50 (nM)[1] | p38 IC50 (nM)[1] |
| 12 | H | H | H | 160 | >20000 |
| 13 | H | Cl | H | 80 | >20000 |
| 14 | Me | Cl | H | 110 | >20000 |
| 37 | H | H | 4-F | Potent (exact value not provided) | Potent (exact value not provided) |
Key SAR Observations:
-
Pyridine Substitution (X): The introduction of a chlorine atom at the 5-position of the pyridine ring (compound 13 ) led to a twofold increase in JNK3 inhibitory potency compared to the unsubstituted analog (12 ), highlighting the importance of this position for interaction with the kinase.[1]
-
Pyrazole N1-Substitution (R1): N-alkylation of the pyrazole nitrogen with a methyl group (compound 14 ) resulted in a slight decrease in JNK3 potency compared to the N-unsubstituted analog (13 ).[1] This suggests that while substitution is tolerated, it may not be optimal for JNK3 inhibition in this series and that a hydrogen bond donor at this position could be beneficial. The presence of a bulky N-phenyl group is expected to significantly influence the orientation of the molecule in the binding pocket.
-
Phenyl Ring Substitution (R2): Substitution on the phenyl ring attached to the pyrazole is a critical determinant of both potency and selectivity. A 4-fluorophenyl substitution (compound 37 ) resulted in a significant increase in JNK3 potency but also led to a loss of selectivity against p38.[1] This indicates that this region of the molecule interacts with residues that differ between the two kinases and can be exploited to achieve selectivity.
-
General Trends: The 4-(pyrazol-3-yl)pyridine scaffold demonstrates promising JNK3 inhibitory activity with good initial selectivity over p38.[1] The SAR suggests that potency and selectivity can be fine-tuned by strategic substitutions on the pyridine and phenyl rings.
III. Experimental Protocols
A. General Synthesis of 4-(Pyrazol-3-yl)-pyridine Analogs
The synthesis of the 4-(pyrazol-3-yl)-pyridine core typically involves a Suzuki or Stille coupling reaction. A common synthetic route is outlined below, based on the procedures described by Noël et al.[1]
Scheme 1: General Synthetic Route
Detailed Protocol for Suzuki Coupling:
-
To a solution of a substituted 2,4-dichloropyrimidine or pyridine in a suitable solvent (e.g., DME), add the pyrazole boronic acid or ester.
-
Add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., Na2CO3).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, dilute the mixture with an organic solvent (e.g., EtOAc) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(pyrazol-3-yl)-pyridine analog.
B. In Vitro Kinase Inhibition Assay (JNK3 and p38)
The inhibitory activity of the synthesized compounds against JNK3 and p38 kinases is typically determined using a radiometric filter binding assay or a fluorescence-based assay.
General Radiometric Filter Binding Assay Protocol:
-
Prepare a reaction mixture containing the kinase, a substrate (e.g., ATF-2 for p38 or c-Jun for JNK), [γ-33P]ATP, and the test compound at various concentrations in a suitable buffer.
-
Initiate the reaction by adding the kinase and incubate at a specific temperature (e.g., 30 °C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose).
-
Wash the filter membrane extensively to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
IV. Visualizations
A. SAR Workflow
The following diagram illustrates the general workflow for conducting structure-activity relationship studies of this compound analogs.
B. JNK and p38 Signaling Pathway
The diagram below depicts a simplified overview of the JNK and p38 MAPK signaling pathways, which are activated by cellular stress and inflammatory cytokines, leading to downstream cellular responses.[2][3][4][5] The this compound analogs discussed in this guide act by inhibiting the kinase activity of JNK and p38.
References
comparative analysis of different synthetic routes to 4-(1-phenyl-1H-pyrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The privileged pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The title compound, 4-(1-phenyl-1H-pyrazol-5-yl)pyridine, is a key structural motif in the development of various therapeutic agents. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols and a summary of their quantitative data to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Claisen-Schmidt Condensation & Cyclization | Route 2: Enaminone Condensation |
| Starting Materials | 4-Acetylpyridine, Benzaldehyde, Phenylhydrazine | 4-Acetylpyridine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Phenylhydrazine |
| Key Intermediates | (E)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one (Chalcone) | (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (Enaminone) |
| Reaction Steps | Two distinct steps | One-pot reaction |
| Overall Yield | Moderate | Good to High |
| Key Advantages | Readily available starting materials, well-established classical reactions. | Higher efficiency (one-pot), generally higher yields. |
| Potential Challenges | Potential for side reactions in chalcone formation, isolation of intermediate may be required. | Regioselectivity can be an issue, though typically favors the 1,5-disubstituted product. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Comparative workflow of the two synthetic routes to this compound.
Experimental Protocols
Route 1: Claisen-Schmidt Condensation Followed by Cyclization
This two-step route first involves the base-catalyzed condensation of an acetophenone and a benzaldehyde to form a chalcone, which is then cyclized with phenylhydrazine.
Step 1: Synthesis of (E)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one (Chalcone)
-
Materials: 4-Acetylpyridine, Benzaldehyde, Sodium Hydroxide (NaOH), Ethanol (EtOH).
-
Procedure:
-
To a stirred solution of 4-acetylpyridine (1.21 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL) at room temperature, a solution of sodium hydroxide (0.8 g, 20 mmol) in water (8 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature for 4-6 hours, during which a precipitate typically forms.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice.
-
The resulting solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be recrystallized from ethanol to afford the pure chalcone.
-
-
Expected Yield: 60-70%
Step 2: Synthesis of this compound
-
Materials: (E)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one, Phenylhydrazine, Glacial Acetic Acid.
-
Procedure:
-
A mixture of the chalcone from Step 1 (2.09 g, 10 mmol) and phenylhydrazine (1.19 g, 11 mmol) in glacial acetic acid (20 mL) is heated at reflux for 8-12 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate.
-
The crude product is dried and can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
-
-
Expected Yield: 75-85%
Route 2: One-Pot Synthesis via Enaminone Intermediate
This route offers a more direct approach where an enaminone is formed in situ and subsequently cyclized with phenylhydrazine in a one-pot fashion.
-
Materials: 4-Acetylpyridine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Phenylhydrazine, Ethanol (EtOH).
-
Procedure:
-
A mixture of 4-acetylpyridine (1.21 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (1.43 g, 12 mmol) is heated at reflux for 4-6 hours.
-
The reaction is monitored by TLC to confirm the formation of the enaminone intermediate, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one.
-
After cooling the mixture to room temperature, ethanol (20 mL) and phenylhydrazine (1.19 g, 11 mmol) are added.
-
The resulting mixture is heated to reflux for an additional 6-8 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
-
Expected Yield: 70-80%[1]
The synthesis of a similar compound, 4-(1-methyl-1H-pyrazol-5-yl)pyridine, from (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and methylhydrazine in refluxing ethanol for 1 hour resulted in a 64% yield after purification, though it was a mixture with the regioisomer.[1] The use of phenylhydrazine is expected to proceed similarly.
Conclusion
Both synthetic routes presented provide viable pathways to this compound. The choice between them will depend on the specific requirements of the researcher. Route 1 , utilizing the classical Claisen-Schmidt condensation, is a robust and well-understood method, though it involves two separate synthetic and purification steps. Route 2 , the one-pot enaminone condensation, offers a more streamlined and potentially higher-yielding approach, making it an attractive option for efficient synthesis. Careful consideration of the reaction conditions, particularly in Route 2 to manage regioselectivity, is crucial for obtaining the desired product in high purity.
References
In Vitro vs. In Vivo Correlation of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: In Vitro and In Vivo Activity of Pyrazole-Pyridine Analogs
The following tables summarize the quantitative data on the biological activities of various pyrazole-pyridine derivatives, highlighting their potency in both laboratory assays and living organisms.
Table 1: In Vitro Activity of Pyrazole-Pyridine Analogs as Kinase Inhibitors
| Compound ID/Reference | Target Kinase | Assay Type | IC50 / Ki (nM) | Cell Line (for cellular assays) | Reference |
| Pyrazolopyridine 1 | VEGFR-2 | Enzyme Inhibition | 8.93 | - | [1] |
| Pyrazolopyridine 2 | VEGFR-2 | Enzyme Inhibition | 38.28 | - | [1] |
| Pyrazolopyridine 3 | CDK2/cyclin A2 | Enzyme Inhibition | 960 | - | [2] |
| Pyrazolopyridine 4 | CDK2/cyclin A2 | Enzyme Inhibition | 1470 | - | [2] |
| Pyrazolopyridine 5 | ALK5 | Enzyme Inhibition | <10 | - | |
| Pyrazolopyridine 6 | PIM-1 | Enzyme Inhibition | 20.4 | HepG2 | |
| Pyrazolopyridine 7 | Aurora A | Enzyme Inhibition | 110 | HCT-116, MCF-7 | [3] |
Table 2: In Vivo Efficacy of Pyrazole-Pyridine Analogs
| Compound ID/Reference | Animal Model | Disease Model | Dosing Regimen | Efficacy Metric | % Inhibition/Effect | Reference |
| Pyrazolopyridine 1 | Mouse Xenograft | Prostate Cancer (PC-3) | Not Specified | Tumor Weight Reduction | 49.8% | [1] |
| Pyrazolopyridine 8 | Rat | Carrageenan-induced paw edema | Not Specified | Edema Reduction | Significant | [1] |
| Pyrazolopyridine 9 | Mouse Xenograft | Breast Cancer | Not Specified | Tumor Growth Inhibition | 42.9% | [4] |
| Pyrazolopyridine 10 | Mouse Xenograft | c-Met driven EBC-1 | Not Specified | Tumor Growth Inhibition | Significant | [5] |
| Pyrazolopyridine 11 | Canine | Synovitis Model | Oral, IV, SC | Not Specified | Excellent efficacy | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the development and evaluation of pyrazole-based compounds are outlined below.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the kinase buffer, ATP, and substrate to the wells of a 96-well plate.
-
Add the test compound or vehicle (for control wells) to the appropriate wells.
-
Initiate the kinase reaction by adding the VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7][8]
In Vivo Mouse Xenograft Model for Anticancer Activity
This model is used to evaluate the efficacy of a test compound in inhibiting tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., PC-3 for prostate cancer)
-
Matrigel or other suitable extracellular matrix
-
Test compound formulated for oral or parenteral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Human cancer cells are cultured and harvested.
-
A suspension of cancer cells, often mixed with Matrigel to promote tumor formation, is subcutaneously injected into the flank of the immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²)/2.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume or weight in the treatment group to the control group.[9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by 4-(1-phenyl-1H-pyrazol-5-yl)pyridine analogs and a general workflow for their evaluation.
Caption: VEGFR-2 signaling pathway and potential inhibition by pyrazole-pyridine analogs.
Caption: CDK2 signaling in cell cycle progression and its potential inhibition.
Caption: General experimental workflow for evaluating pyrazole-pyridine analogs.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Novel Pyrazole Derivatives: A Comparative Bioassay Analysis
A detailed examination of the antiproliferative activities of newly synthesized pyrazole compounds against key cancer cell lines, providing a cross-validated perspective on their therapeutic promise. This guide offers researchers and drug development professionals a comparative look at the bioassay results, experimental methodologies, and mechanisms of action of these emerging anticancer agents.
Recent advancements in medicinal chemistry have highlighted pyrazole scaffolds as a privileged structure in the design of novel therapeutic agents due to their broad spectrum of biological activities.[1][2] This comparison guide delves into the anticancer properties of several recently developed pyrazole derivatives, presenting a cross-validation of their bioassay results against various human cancer cell lines. The data herein is compiled from multiple studies to offer a broader, more objective view of the compounds' performance.
Comparative Analysis of In Vitro Anticancer Activity
The antiproliferative effects of various novel pyrazole derivatives have been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, from different research endeavors. This comparative data allows for a cross-validation of the compounds' efficacy.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Study |
| Compound 7a | HepG2 | 6.1 ± 1.9 | [3] |
| Compound 7b | HepG2 | 7.9 ± 1.9 | [3] |
| Doxorubicin (Standard) | HepG2 | 24.7 ± 3.2 | [3] |
| Compound 12d | A2780 | - | [4] |
| Compound 6b | HNO-97 | 10 | [5] |
| Compound 6d | HNO-97 | 10.56 | [5] |
| Compound 159a | MGC-803 | 15.43 | [6] |
| Compound 159b | MGC-803 | 20.54 | [6] |
| Compound 161a | A-549 | 4.91 | [6] |
| Compound 161b | A-549 | 3.22 | [6] |
| 5-Fluorouracil (Standard) | A-549 | 59.27 | [6] |
| Compound 5b | A549 | 0.69 | [7] |
| Compound 5b | K562 | 0.021 | [7] |
| ABT-751 (Standard) | A549, K562 | - | [7] |
| Compound 43 | MCF7 | 0.25 | [8] |
| Doxorubicin (Standard) | MCF7 | 0.95 | [8] |
| Compound 29 | HepG2 | 10.05 | [8] |
| Compound 29 | MCF7 | 17.12 | [8] |
| Compound 50 | HepG2 | 0.71 | [8] |
| Erlotinib (Standard) | HepG2 | 10.6 | [8] |
| Sorafenib (Standard) | HepG2 | 1.06 | [8] |
Note: A lower IC50 value indicates a higher potency of the compound.
Experimental Protocols
The bioassay data presented in this guide were primarily generated using the MTT assay, a standard colorimetric method for assessing cell viability.
MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, A549, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the novel pyrazole derivatives. A negative control (vehicle-treated cells) and a positive control (a known anticancer drug like Doxorubicin or 5-Fluorouracil) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under the same conditions.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases metabolize the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
Several studies have elucidated the mechanisms through which these novel pyrazole derivatives exert their anticancer effects. Common pathways include the induction of apoptosis (programmed cell death) and cell cycle arrest.
For instance, some pyrazole derivatives have been shown to induce apoptosis by upregulating the expression of tumor suppressor proteins like p53 and p21.[4] The activation of p53 can trigger a cascade of events leading to cell cycle arrest, allowing for DNA repair, or, if the damage is too severe, initiating apoptosis.
Another identified mechanism is the inhibition of tubulin polymerization.[4][7] Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and ultimately lead to apoptotic cell death.
The following diagram illustrates a generalized workflow for the bioassay and cross-validation of novel pyrazole derivatives.
Caption: Experimental workflow for bioassay and validation.
The signaling pathway diagram below illustrates the induction of apoptosis via p53 activation, a mechanism of action for some pyrazole derivatives.
Caption: p53-mediated apoptosis signaling pathway.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Tale of Two Scaffolds: 4-(1-phenyl-1H-pyrazol-5-yl)pyridine versus Pyrazolo[3,4-b]pyridines in Kinase Inhibition
For researchers, scientists, and drug development professionals, the architecture of a small molecule inhibitor is paramount to its function. This guide provides an objective comparison between two prominent scaffolds in kinase inhibitor design: the linked phenyl-pyrazolyl-pyridine system, exemplified by 4-(1-phenyl-1H-pyrazol-5-yl)pyridine, and the fused pyrazolo[3,4-b]pyridine ring system. While both feature pyrazole and pyridine moieties and are recognized kinase-binding pharmacophores, their distinct structural linkage imparts different biological profiles and therapeutic applications.
The fundamental difference lies in their core structure. This compound consists of a pyrazole ring directly linked to a pyridine ring, offering significant conformational flexibility. In contrast, pyrazolo[3,4-b]pyridines are rigid, fused bicyclic systems where the pyrazole and pyridine rings share a bond. This structural variance has profound implications for their interaction with the ATP-binding pocket of kinases and their overall pharmacological properties.
Performance Comparison: Kinase Inhibition and Cellular Activity
The following tables summarize quantitative data for representative compounds from both scaffolds, highlighting their primary kinase targets and efficacy in cellular assays.
Table 1: Biological Activity of Phenyl-Pyrazolyl-Pyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | IC50 (µM) | Reference |
| BIRB 796 | p38 MAP Kinase | 38 | TNF-α production | Human PBMCs | 0.08 | [1][2] |
| Analogue 1 | p38α MAP Kinase | 10 | N/A | N/A | N/A | [1] |
| Analogue 2 | p38α MAP Kinase | 2 | N/A | N/A | N/A | [1] |
Table 2: Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | IC50 (µM) | Reference |
| Compound 15y | TBK1 | 0.2 | Antiproliferation | A172 (Glioblastoma) | Micromolar range | [3] |
| Compound 9d | AMPK (activation) | N/A | Antiproliferation | A549 (Lung Cancer) | 3.06 | |
| C03 | TRKA | 56 | Antiproliferation | Km-12 (Colon Cancer) | 0.304 | |
| Glumetinib | c-Met | 4.1 | Antiproliferation | Various | Sub-micromolar | [4] |
| Olverembatinib | Bcr-Abl | <1 | Antiproliferation | K562 (Leukemia) | Sub-nanomolar | [4] |
Key Differences in Mechanism of Action and Targeted Pathways
The distinct spatial arrangement of the pyrazole and pyridine rings in these two scaffolds leads to their engagement with different kinase targets and, consequently, distinct signaling pathways.
This compound and the p38 MAP Kinase Pathway
Compounds based on the this compound scaffold are potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[1][2] These inhibitors function by binding to a distinct allosteric site on the kinase, stabilizing a conformation that is incompatible with ATP binding. This unique mechanism of action contributes to their high selectivity and potency.
Pyrazolo[3,4-b]pyridines: A Versatile Scaffold for Diverse Kinase Targets
The rigid, fused ring structure of pyrazolo[3,4-b]pyridines makes them excellent mimics of the adenine base of ATP, allowing them to act as competitive inhibitors for a wide range of kinases.[5][6] This versatility has led to their development as inhibitors for various targets, including TANK-binding kinase 1 (TBK1) and AMP-activated protein kinase (AMPK), which are involved in innate immunity and cellular energy homeostasis, respectively.
Experimental Protocols
Detailed methodologies for the synthesis of representative compounds and a general protocol for in vitro kinase assays are provided below.
Synthesis of this compound
A general synthetic workflow for phenyl-pyrazolyl-pyridines involves the condensation of a hydrazine with a dicarbonyl compound.
Protocol: To a solution of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one in ethanol, methylhydrazine is added. The reaction mixture is heated to reflux for 1 hour. After completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final product.
Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone.[7]
Protocol: To a solution of an α,β-unsaturated ketone in a mixture of DMF and ethanol, a solution of 5-amino-1-phenyl-pyrazole is added at room temperature. The reaction mixture is degassed, and a Lewis acid catalyst such as ZrCl₄ is added. The mixture is stirred vigorously at 95 °C for 16 hours. After completion, the mixture is concentrated, and the product is extracted with chloroform. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[7]
In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory potential of a compound against a specific kinase is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into a substrate.[8]
Protocol: A reaction solution is prepared containing the protein kinase, a suitable substrate, and the kinase assay buffer. The small-molecule inhibitor is added at varying concentrations. The mixture is pre-incubated at 30°C. The reaction is initiated by the addition of [γ-³²P]ATP. After incubation, the reaction is terminated. The samples are then resolved by SDS-PAGE, and the incorporation of ³²P into the substrate is visualized by autoradiography and quantified to determine the IC50 value of the inhibitor.[8]
Conclusion
The choice between a linked phenyl-pyrazolyl-pyridine scaffold and a fused pyrazolo[3,4-b]pyridine system depends on the specific therapeutic target and desired pharmacological profile. The flexible nature of this compound and its analogs makes them particularly suited for targeting allosteric sites, as exemplified by their potent inhibition of p38 MAP kinase. In contrast, the rigid, ATP-mimetic structure of pyrazolo[3,4-b]pyridines provides a versatile platform for developing competitive inhibitors against a broad range of kinases. Understanding the structural and mechanistic differences between these two important scaffolds is crucial for the rational design of next-generation kinase inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 3. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro protein kinase assay [bio-protocol.org]
Head-to-Head Comparison: 4-(1-phenyl-1H-pyrazol-5-yl)pyridine and Standard Kinase Inhibitors
Despite a comprehensive search of scientific literature, no publicly available experimental data on the inhibitory activity of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine against specific biological targets could be located. Therefore, a direct head-to-head comparison with standard inhibitors, as initially requested, cannot be provided at this time.
The inquiry for a comparative analysis of this compound presupposes the availability of performance data for this compound. However, extensive database searches did not yield any studies detailing its synthesis and subsequent biological evaluation against kinase targets.
While data for the specific compound of interest is unavailable, the chemical scaffold of a phenyl-pyrazole linked to a pyridine ring is characteristic of a class of molecules known as kinase inhibitors. Research on structurally similar compounds suggests that this compound would most likely exhibit inhibitory activity against one or more of the following kinase families:
-
p38 Mitogen-Activated Protein Kinase (MAPK): A key enzyme in the cellular response to stress and inflammation.
-
c-Met (MET): A receptor tyrosine kinase implicated in cell proliferation, migration, and invasion, and a known target in cancer therapy.
-
Activin-like Kinase 5 (ALK5): A transforming growth factor-beta (TGF-β) type I receptor that plays a crucial role in cell growth, differentiation, and apoptosis.
Potential Signaling Pathway Involvement
Given the likely targets, this compound could potentially interfere with the following signaling cascade. The diagram below illustrates a generalized kinase signaling pathway that is often targeted by inhibitors with similar structural motifs.
Caption: Hypothetical signaling pathways potentially inhibited by this compound.
Standard Inhibitors for Potential Targets
While a direct comparison is not possible, for the benefit of researchers in this field, the following tables summarize the performance of well-established, standard inhibitors for the likely kinase targets of this compound.
Table 1: Standard Inhibitors of p38α MAP Kinase
| Inhibitor | IC50 (nM) | Assay Conditions |
| SB 203580 | 50 | Recombinant human p38α, ATP concentration not specified. |
| Doramapimod (BIRB 796) | 38 | Recombinant human p38α, ATP concentration not specified. |
| VX-745 | 11 | Recombinant human p38α, ATP concentration not specified. |
Table 2: Standard Inhibitors of c-Met Kinase
| Inhibitor | IC50 (nM) | Assay Conditions |
| Crizotinib | 11 | Cell-based assay, inhibition of c-Met phosphorylation. |
| Cabozantinib | 1.3 | Cell-free assay, inhibition of c-Met kinase activity. |
| Tivantinib (ARQ 197) | 30 | Cell-free assay, inhibition of c-Met autophosphorylation. |
Table 3: Standard Inhibitors of ALK5
| Inhibitor | IC50 (nM) | Assay Conditions |
| SB431542 | 94 | Cell-free assay, inhibition of ALK5 kinase activity. |
| RepSox (E-616452) | 23 | Cell-free assay, ATP binding to ALK5. |
| Galunisertib (LY2157299) | 56 | Cell-free assay, inhibition of TβRI (ALK5) kinase activity. |
Experimental Protocols for Kinase Inhibition Assays
The following are generalized experimental protocols for the types of assays commonly used to determine the inhibitory activity of compounds against kinases like p38α, c-Met, and ALK5.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant human kinase (e.g., p38α, c-Met, or ALK5) is purified. A specific peptide substrate for the kinase is synthesized or obtained commercially.
-
Compound Preparation: The test compound (e.g., this compound) and standard inhibitors are dissolved in a suitable solvent (typically DMSO) to create a stock solution. A series of dilutions are then prepared.
-
Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are combined in a reaction buffer. The test compound or standard inhibitor at various concentrations is added to the reaction mixture. A control reaction without any inhibitor is also run.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 30°C) for a defined period to allow the kinase to phosphorylate the substrate.
-
Termination and Detection: The reaction is stopped, typically by adding a stop solution (e.g., phosphoric acid). The phosphorylated substrate is then separated from the unreacted ATP (e.g., using phosphocellulose paper). The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Kinase Inhibitor Profiling
The diagram below outlines a typical workflow for identifying and characterizing a novel kinase inhibitor.
Caption: A standard workflow for the discovery and development of a novel kinase inhibitor.
Conclusion
While a definitive, data-driven comparison of this compound with standard inhibitors is not feasible due to the absence of published experimental results for this specific molecule, the information provided on its potential targets and the performance of established inhibitors for those targets offers a valuable resource for researchers. The provided experimental protocols and workflow diagrams serve as a guide for the potential evaluation of this and other novel compounds in the field of kinase inhibitor research. Further investigation, beginning with the synthesis and biological screening of this compound, is necessary to ascertain its specific biological activity and therapeutic potential.
Safety Operating Guide
Safe Disposal of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(1-phenyl-1H-pyrazol-5-yl)pyridine, a heterocyclic compound commonly used in research and development.
Disclaimer: This information is based on general procedures for pyrazole-containing compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for this compound and adhere to all applicable federal, state, and local regulations.
Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Avoid creating dust when handling the solid compound. Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure
-
Container and Labeling:
-
Place the waste this compound in a clearly labeled, sealed, and appropriate waste container.
-
The label should include the full chemical name, any known hazards, and the date of disposal.
-
-
Waste Characterization:
-
Disposal Method:
-
The recommended method of disposal is to use a licensed professional waste disposal service.
-
An alternative, if permitted by local regulations, is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not dispose of this chemical down the drain or in regular trash.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol) and then soap and water.
-
Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste along with the chemical.
-
Summary of Potential Hazards (Based on Related Pyrazole Compounds)
| Hazard Statement | Classification | Precautionary Actions |
| Causes skin irritation | Skin Irritant | Wear protective gloves. If on skin, wash with plenty of water. If irritation occurs, get medical advice.[1][2] |
| Causes serious eye irritation | Eye Irritant | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2] |
| May cause respiratory irritation | Respiratory Irritant | Avoid breathing dust. Use only in a well-ventilated area. If inhaled, move to fresh air.[2] |
| Harmful if swallowed | Acute Oral Toxicity | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[2][3] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(1-phenyl-1H-pyrazol-5-yl)pyridine
Essential Safety and Handling Guide for 4-(1-phenyl-1H-pyrazol-5-yl)pyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the known hazards of related pyridine and pyrazole derivatives and are intended to ensure the safe handling, use, and disposal of this compound.
Hazard Summary and Precautionary Data
| Hazard Category | Precautionary Statement | Citations |
| Acute Oral Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention. | [2][3][4][5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling. If skin irritation occurs, seek medical advice. | [2][5][6][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. | [2][3][4][5][6][8] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area or in a chemical fume hood. | [2][4][5][6] |
| Flammability (for Pyridine) | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. | [1][7] |
Operational Plan: Handling and Disposal
Adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to minimize exposure.[9][10][11]
-
Eye and Face Protection : Chemical safety goggles that meet ANSI Z.87.1 standards are required.[12] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12][13]
-
Hand Protection : Chemical-resistant gloves are mandatory. Given the pyridine component, butyl rubber or similar resistant gloves are recommended.[1] Nitrile gloves may offer short-term protection but should be checked for compatibility.[12][14] Always inspect gloves before use and wash hands after removal.
-
Body Protection : A fully buttoned, flame-resistant lab coat should be worn.[12][13] Closed-toe shoes are required, and long pants should be worn to cover all skin.[12][13]
-
Respiratory Protection : All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[1][2][14][15] If a fume hood is not available or if aerosol generation is likely, a respirator may be necessary.[12]
Experimental Workflow: Step-by-Step Guidance
-
Preparation :
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required personal protective equipment as detailed above.
-
-
Handling :
-
Dispense the chemical within the fume hood, keeping the container tightly sealed when not in use.[2][15]
-
Use spark-proof tools if the compound is handled in larger quantities or with flammable solvents.[7][16]
-
In case of a spill, immediately alert others and follow your institution's spill response procedures. For small spills, use an inert absorbent material like vermiculite or sand, and collect it in a sealed container for disposal.[14][16]
-
-
Storage :
Disposal Plan
-
Waste Collection : All waste containing this compound, including contaminated consumables, must be collected in a designated, properly labeled hazardous waste container.[1]
-
Disposal Procedure : Do not dispose of this chemical down the drain.[7][14] Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific disposal instructions.[5][14][16]
-
Container Decontamination : Empty containers should be decontaminated or disposed of as hazardous waste.[16]
Workflow Visualization
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. file.leyan.com [file.leyan.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.es [fishersci.es]
- 7. media.laballey.com [media.laballey.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. carlroth.com [carlroth.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
